Product packaging for 2-Methyl-4-phenyl-1H-imidazole(Cat. No.:CAS No. 13739-48-5)

2-Methyl-4-phenyl-1H-imidazole

Cat. No.: B080878
CAS No.: 13739-48-5
M. Wt: 158.2 g/mol
InChI Key: PHMIILSQQVFWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-4-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B080878 2-Methyl-4-phenyl-1H-imidazole CAS No. 13739-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMIILSQQVFWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344047
Record name 2-Methyl-4-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13739-48-5
Record name 2-Methyl-4-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-4-phenyl-1H-imidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Core Synthesis Strategy: The Debus-Radziszewski Reaction

The most common and efficient method for the synthesis of this compound is a variation of the Debus-Radziszewski imidazole synthesis. This robust one-pot, three-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. For the specific synthesis of this compound, the reactants are phenylglyoxal (the 1,2-dicarbonyl compound), acetaldehyde (the aldehyde), and ammonium acetate (the ammonia source).

The reaction proceeds through the initial formation of a diimine intermediate from the reaction of phenylglyoxal and ammonia, which then condenses with acetaldehyde to form the imidazole ring. Modern variations of this method often employ techniques such as ultrasonic irradiation to enhance reaction rates and yields.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via the one-pot condensation of phenylglyoxal monohydrate, acetaldehyde, and ammonium acetate. The data highlights a green chemistry approach utilizing ultrasonic irradiation.

ParameterValueReference
Yield 65%[1]
Reaction Time 45 minutes[1]
Temperature Room Temperature[1]
Method Ultrasonic Irradiation[1]

Experimental Workflow

The logical flow of the synthesis of this compound is depicted in the following workflow diagram.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification Phenylglyoxal Monohydrate Phenylglyoxal Monohydrate One-Pot Reaction One-Pot Reaction Phenylglyoxal Monohydrate->One-Pot Reaction Acetaldehyde Acetaldehyde Acetaldehyde->One-Pot Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-Pot Reaction Ultrasonic Irradiation Ultrasonic Irradiation One-Pot Reaction->Ultrasonic Irradiation Reaction in Methanol Reaction in Methanol Ultrasonic Irradiation->Reaction in Methanol Extraction Extraction Reaction in Methanol->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the efficient, one-pot synthesis of 2-aryl-4-phenyl-1H-imidazoles under ultrasonic irradiation.[1]

Materials:

  • Phenylglyoxal monohydrate (1 mmol)

  • Acetaldehyde (1 mmol)

  • Ammonium acetate (3 mmol)

  • Methanol

Equipment:

  • Branson ultrasonic cleaner (Model-5510, frequency 42 KHz, output power 135 Watts) or equivalent

  • Round-bottom flask

  • Syringe

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a threefold excess of ammonium acetate (3 mmol) in methanol (2 mL).

  • Sonication and Addition: Place the flask in an ultrasonic cleaner at room temperature. Begin ultrasonic irradiation and slowly add a solution of phenylglyoxal monohydrate (1 mmol) in methanol (1 mL) dropwise via a syringe over a period of 15 minutes.

  • Aldehyde Addition: Following the addition of the phenylglyoxal solution, add acetaldehyde (1 mmol) to the reaction mixture.

  • Reaction Monitoring: Continue the ultrasonic irradiation for the time specified in the data table (45 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: The crude product obtained after solvent evaporation can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Signaling Pathway Diagram

The following diagram illustrates the general reaction pathway for the Debus-Radziszewski synthesis of this compound.

Debus_Radziszewski_Pathway Debus-Radziszewski Reaction Pathway Phenylglyoxal Phenylglyoxal Phenylglyoxal->Condensation1 Ammonia Ammonia Ammonia->Condensation1 Diimine_Intermediate Diimine Intermediate Diimine_Intermediate->Condensation2 Acetaldehyde Acetaldehyde Acetaldehyde->Condensation2 Condensation1->Diimine_Intermediate Condensation Cyclization_Dehydration Cyclization & Dehydration Condensation2->Cyclization_Dehydration Condensation Product This compound Cyclization_Dehydration->Product

Caption: General pathway of the Debus-Radziszewski imidazole synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Methyl-4-phenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its physicochemical characteristics, spectroscopic data, synthesis, and potential biological relevance, presenting data in a structured format for ease of reference and comparison.

Core Chemical Properties

This compound, with the chemical formula C₁₀H₁₀N₂, is an aromatic heterocyclic organic compound. It exists in tautomeric forms, with the IUPAC name often cited as 2-methyl-5-phenyl-1H-imidazole. For the purpose of this guide, we will refer to it by its common name.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂PubChem
Molecular Weight 158.20 g/mol PubChem
CAS Number 13739-48-5PubChem
IUPAC Name 2-methyl-5-phenyl-1H-imidazolePubChem
Melting Point 180-183 °C (for tautomer 4-Methyl-2-phenylimidazole)Sigma-Aldrich
XLogP3-AA 2.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Topological Polar Surface Area 28.7 ŲPubChem

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of this compound. The key mass-to-charge ratio (m/z) peaks observed in the mass spectrum are presented below.

Peakm/zRelative Intensity
Molecular Ion [M]⁺ 158High
Fragment 1 157High
Fragment 2 89Medium

Data sourced from PubChem.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is predicted and should be used as a reference. Experimental verification is recommended.

¹H NMR (Predicted)

ProtonChemical Shift (ppm)Multiplicity
Imidazole CH7.0 - 7.5s
Phenyl H (ortho)7.6 - 7.8m
Phenyl H (meta, para)7.2 - 7.4m
Methyl H2.3 - 2.5s
Imidazole NH10 - 12br s

¹³C NMR (Predicted)

CarbonChemical Shift (ppm)
Imidazole C=N~145
Imidazole C-Ph~135
Imidazole C-H~120
Phenyl C (ipso)~130
Phenyl C-H125 - 129
Methyl C~14

Experimental Protocols

Synthesis of this compound via Radziszewski Reaction

The Radziszewski imidazole synthesis is a classic and versatile method for the preparation of substituted imidazoles.[1][2][3] This one-pot, three-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Materials:

  • 1-Phenyl-1,2-propanedione (dicarbonyl compound)

  • Formaldehyde (aldehyde)

  • Ammonium acetate (ammonia source)

  • Glacial acetic acid (solvent and catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,2-propanedione (1 equivalent) in glacial acetic acid.

  • Add formaldehyde (1.2 equivalents) and ammonium acetate (2.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice-water and neutralize with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column suitable for the analysis of polar nitrogen-containing compounds (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Mandatory Visualizations

Radziszewski Imidazole Synthesis Workflow

Radziszewski_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 1-Phenyl-1,2-propanedione P1 Dissolve in Glacial Acetic Acid R1->P1 R2 Formaldehyde R2->P1 R3 Ammonium Acetate R3->P1 P2 Reflux (120°C, 2-4h) P1->P2 P3 Cool & Neutralize P2->P3 P4 Precipitation P3->P4 P5 Filtration P4->P5 P6 Recrystallization P5->P6 Product This compound P6->Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Signaling Pathway: Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Phenyl-imidazole derivatives are known to be investigated as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO), which is a key regulator of immune responses. IDO is implicated in cancer immune evasion.

IDO_Inhibition cluster_pathway Tryptophan Catabolism Pathway cluster_effects Immunosuppressive Effects Tryptophan Tryptophan IDO Indoleamine 2,3-Dioxygenase (IDO) Tryptophan->IDO Kynurenine Kynurenine IDO->Kynurenine T_cell T-cell Proliferation (Suppressed) Kynurenine->T_cell Immune_Evasion Tumor Immune Evasion (Promoted) Kynurenine->Immune_Evasion Inhibitor This compound (Potential Inhibitor) Inhibitor->IDO Inhibition

Caption: Hypothetical inhibition of the IDO pathway by this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenyl-1H-imidazole is a heterocyclic aromatic organic compound that belongs to the imidazole family. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Understanding the physical properties of this compound is crucial for its application in research and drug development, influencing aspects such as formulation, dosage form design, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination and relevant synthesis workflows.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available for the target compound, other values are inferred from structurally related compounds due to a lack of direct experimental data.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound4-Methyl-2-phenyl-1H-imidazole (Isomer)2-Phenyl-1H-imidazole (Related Compound)
Molecular Formula C₁₀H₁₀N₂C₁₀H₁₀N₂C₉H₈N₂
Molecular Weight 158.20 g/mol [1]158.20 g/mol 144.17 g/mol
CAS Number 13739-48-5[1]827-43-0670-96-2
Melting Point Not Experimentally Determined180-183 °C142-148 °C[2]
Boiling Point Not Experimentally DeterminedNot DeterminedNot Determined
Solubility Expected to have low solubility in water and higher solubility in organic solvents.Not DeterminedLow solubility in chloroalkanes; solubility is generally lower than non-phenyl substituted imidazoles in various organic solvents.
pKa Not Experimentally DeterminedNot DeterminedNot Determined
Appearance Not specified (likely a solid at room temperature)SolidSolid

Experimental Protocols

Detailed methodologies for determining key physical properties of organic compounds like this compound are provided below.

Melting Point Determination

The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology for Qualitative Solubility:

  • Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure: To approximately 10-20 mg of the solid compound in a small test tube, add 1 mL of the solvent dropwise with agitation.

  • Observation: Observe if the solid dissolves completely. If it does, the compound is soluble. If it does not, it is insoluble. If it partially dissolves, it is sparingly soluble. The observations should be recorded at a specific temperature, typically room temperature.

Methodology for Quantitative Solubility (Shake-Flask Method):

  • Equilibration: An excess amount of the solid is added to a known volume of the solvent in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue. The solubility is then expressed in units such as g/100 mL or mol/L.

Synthesis Workflow

The synthesis of 2,4-disubstituted imidazoles like this compound can be achieved through various methods. A common and versatile approach is the Radziszewski synthesis or modifications thereof. Microwave-assisted synthesis has also emerged as a rapid and efficient alternative.[3][4][5][6]

General Synthesis of 2,4-Disubstituted Imidazoles

A generalized workflow for the synthesis of 2,4-disubstituted imidazoles is depicted below. This can be adapted for the specific synthesis of this compound.

G General Synthesis Workflow for 2,4-Disubstituted Imidazoles cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process Amidine Amidine Derivative (e.g., Acetamidine for 2-methyl group) Reaction Condensation Reaction Amidine->Reaction AlphaHaloKetone α-Haloketone (e.g., 2-bromo-1-phenylethanone for 4-phenyl group) AlphaHaloKetone->Reaction Solvent Solvent (e.g., THF/Water, Ethanol) Solvent->Reaction Base Base (e.g., K2CO3, NaHCO3) Base->Reaction Heat Heating (Conventional or Microwave) Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product 2,4-Disubstituted Imidazole (e.g., this compound) Purification->Product Characterization Characterization (NMR, MS, IR, MP) Product->Characterization

Caption: A generalized workflow for the synthesis of 2,4-disubstituted imidazoles.

Potential Applications and Logical Relationships

While specific signaling pathways for this compound are not well-documented, the broader class of imidazole-containing compounds is known for a wide array of biological activities. The following diagram illustrates the logical relationship between the core imidazole scaffold and its potential therapeutic applications, which drives research and development in this area.

G Potential Therapeutic Applications of Imidazole Derivatives cluster_properties Key Structural Features cluster_activities Reported Biological Activities ImidazoleCore Imidazole Core Scaffold Aromaticity Aromaticity ImidazoleCore->Aromaticity HBD_HBA Hydrogen Bond Donor/Acceptor Sites ImidazoleCore->HBD_HBA Substituents Tunable Substituents (e.g., Methyl, Phenyl) ImidazoleCore->Substituents Antifungal Antifungal Aromaticity->Antifungal Anticancer Anticancer HBD_HBA->Anticancer Antiviral Antiviral HBD_HBA->Antiviral Antihypertensive Antihypertensive Substituents->Antihypertensive Anti_inflammatory Anti-inflammatory Substituents->Anti_inflammatory

Caption: Logical relationships of the imidazole scaffold to its potential therapeutic applications.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

  • Mass Spectrometry (MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (C₁₀H₁₀N₂), the expected molecular ion peak [M]⁺ would be at m/z 158.20. GC-MS data is available in public databases such as SpectraBase.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for N-H stretching (around 3100-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=N and C=C stretching of the imidazole and phenyl rings (around 1450-1650 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).

Conclusion

This technical guide has summarized the available physical property data for this compound, providing context with data from related compounds where necessary. Standardized experimental protocols for the determination of key physical properties have been outlined to aid researchers in generating reliable data. Furthermore, a general synthesis workflow and a logical diagram of potential applications have been presented to provide a broader understanding of this compound's relevance. Further experimental investigation is required to fully characterize the physical properties of this compound to facilitate its development in various scientific and pharmaceutical applications.

References

An In-depth Technical Guide to 2-Methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Nomenclature

2-Methyl-4-phenyl-1H-imidazole is a heterocyclic organic compound featuring a central imidazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position. While commonly referred to by this name, the strict IUPAC nomenclature is 2-methyl-5-phenyl-1H-imidazole .[1] This discrepancy arises from the numbering convention of the imidazole ring, which prioritizes the lowest possible locant for the substituents. For clarity and consistency with common usage, this guide will use the name this compound.

Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antifungal, antibacterial, and enzyme inhibitory properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, supported by detailed experimental protocols and data presentations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂[1]
Molecular Weight 158.20 g/mol [1]
IUPAC Name 2-methyl-5-phenyl-1H-imidazole[1]
CAS Number 13739-48-5[1]
Appearance Solid (form may vary)
Melting Point Not consistently reported
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like DMSO and methanol

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a general and widely applicable method for the synthesis of multisubstituted imidazoles is the Radziszewski synthesis. This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).

General Experimental Protocol for Synthesis (Radziszewski Method)

This protocol is adapted from general procedures for the synthesis of similar 2,4-disubstituted imidazoles.

Materials:

  • 1-Phenyl-1,2-propanedione

  • Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1,2-propanedione (1 equivalent) and an excess of ammonium acetate (e.g., 10 equivalents) in glacial acetic acid.

  • Add formaldehyde (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Characterization Data

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

Spectroscopic DataExpected Observations
¹H NMR Signals corresponding to the methyl protons, the imidazole ring proton, and the aromatic protons of the phenyl group.
¹³C NMR Resonances for the methyl carbon, the carbons of the imidazole ring, and the carbons of the phenyl group.
Mass Spectrometry (GC-MS) A molecular ion peak corresponding to the molecular weight of the compound (m/z = 158.20).[2]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=N and C=C stretching of the imidazole and phenyl rings.

Note: Specific spectral data for this compound can be found in various databases, though a full, detailed assignment is not always provided.[1][2]

Biological Activities and Potential Mechanisms of Action

While specific biological activity data for this compound is limited in publicly available literature, the broader class of phenyl-imidazole derivatives has demonstrated significant potential in several therapeutic areas. The following sections outline these activities and provide example experimental protocols for their evaluation. It is important to note that these are representative protocols and would require optimization for the specific compound.

Anticancer Activity

Numerous studies have reported the anticancer potential of imidazole derivatives.[3] The proposed mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Potential Signaling Pathways Involved:

  • MAP Kinase Pathway: This pathway is central to regulating cell growth, differentiation, and apoptosis. Imidazole derivatives have been shown to modulate this pathway.

  • PI3K/Akt Pathway: This is a critical cell survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis.[4][5][6][7][8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[9][10][11][12][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in a complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Imidazole derivatives are the cornerstone of many antifungal drugs and also exhibit antibacterial properties. Their mechanism often involves the inhibition of key enzymes in microbial metabolic pathways.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17][18]

Materials:

  • Bacterial or fungal strain of interest (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound stock solution in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.

  • Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth. The MIC can also be determined by measuring the optical density at 600 nm.

Enzyme Inhibition

Many imidazole-containing compounds are known to be potent enzyme inhibitors, targeting classes such as cyclooxygenases (COXs) and kinases.[19]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against COX enzymes.[20]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • This compound stock solution in DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme.

  • Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2).

  • Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the probe.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set time period.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a potential signaling pathway that could be modulated by imidazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening s1 Radziszewski Synthesis s2 Purification (Column Chromatography) s1->s2 c1 NMR s2->c1 c2 Mass Spec s2->c2 c3 IR Spec s2->c3 b1 Anticancer (MTT Assay) s2->b1 b2 Antimicrobial (MIC Assay) s2->b2 b3 Enzyme Inhibition (COX Assay) s2->b3

Caption: General experimental workflow for this compound.

mapk_pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor 2-Methyl-4-phenyl- 1H-imidazole Inhibitor->Raf Potential Inhibition

Caption: Potential inhibition of the MAPK signaling pathway.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While specific biological data for this exact molecule is not extensively available, the broader family of phenyl-imidazole derivatives has shown promising activity as anticancer, antimicrobial, and enzyme inhibitory agents. The experimental protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this compound and its analogues. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound.

References

Unveiling the Solid-State Architecture of 2-Methyl-4-phenyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Methyl-4-phenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. The following sections detail its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and characterization, offering a comprehensive resource for researchers in drug discovery and materials science.

Crystallographic Data and Molecular Structure

The three-dimensional arrangement of atoms in crystalline this compound has been determined by X-ray crystallography. The compound crystallizes in the trigonal crystal system with the space group R-3. This specific arrangement dictates the packing of the molecules in the solid state and influences the material's bulk properties.

A summary of the key crystallographic data is presented in Table 1. These parameters define the unit cell, which is the fundamental repeating unit of the crystal lattice.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystallography Open Database (COD) ID2021313
Crystal SystemTrigonal
Space GroupR-3
a (Å)29.196
b (Å)29.196
c (Å)5.4212
α (°)90
β (°)90
γ (°)120

The molecular structure of this compound consists of a central imidazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position. The precise bond lengths and angles that define this geometry are crucial for understanding its chemical reactivity and potential interactions with biological targets. While the complete list of bond lengths and angles is extensive and typically found in the Crystallographic Information File (CIF), a representative selection of key intramolecular distances and angles is provided in Table 2.

Table 2: Selected Interatomic Distances and Angles (Representative)

Bond/AngleValue (Å or °)
C-C (imidazole ring)Data not available in search results
C-N (imidazole ring)Data not available in search results
C-C (phenyl ring)Data not available in search results
C-C (imidazole-phenyl link)Data not available in search results
N-C-N (imidazole ring)Data not available in search results
C-C-C (phenyl ring)Data not available in search results

Note: Detailed bond lengths and angles are best obtained from the primary crystallographic publication or a dedicated crystallographic database.

Experimental Protocols

The synthesis and crystallization of this compound and its analogs are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. The following sections describe a generalized experimental protocol based on established methods for the synthesis of substituted imidazoles.

Synthesis of this compound

A common and effective method for the synthesis of 2,4-disubstituted imidazoles is through a one-pot condensation reaction. This approach involves the reaction of three key components in a suitable solvent.

Reagents and Materials:

  • Benzaldehyde

  • A 1,2-dicarbonyl compound (e.g., methylglyoxal)

  • Ammonium acetate

  • Glacial acetic acid (or another suitable solvent)

Procedure:

  • A mixture of benzaldehyde (1 equivalent), the 1,2-dicarbonyl compound (1 equivalent), and ammonium acetate (2-3 equivalents) is prepared.

  • The reagents are dissolved in a suitable solvent, such as glacial acetic acid.

  • The reaction mixture is heated to reflux for a period of 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The resulting precipitate, crude this compound, is collected by filtration.

  • The crude product is washed with water and then dried.

Purification and Crystallization

To obtain a product of high purity suitable for crystallographic analysis, the crude compound must be recrystallized.

Reagents and Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol/water, acetone)

Procedure:

  • The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals.

  • For further crystal growth, the solution can be stored at a lower temperature (e.g., 4 °C) for an extended period.

  • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum.

Logical Workflow for Synthesis and Structural Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural elucidation.

Synthesis_and_Analysis_Workflow Reagents Starting Materials (Benzaldehyde, Methylglyoxal, Ammonium Acetate) Synthesis One-Pot Condensation Reagents->Synthesis Purification Recrystallization Synthesis->Purification Crystals Single Crystals Purification->Crystals XRD X-ray Diffraction Analysis Crystals->XRD Structure Crystal Structure (Data in Tables 1 & 2) XRD->Structure

Caption: Logical workflow for the synthesis and structural analysis of this compound.

Biological Context and Signaling Pathways

While the primary focus of this guide is the crystal structure, it is noteworthy that imidazole-containing compounds are prevalent in medicinal chemistry due to their diverse biological activities. Studies on related 4-aryl-2-methyl-1H-imidazoles have explored their potential as antifungal agents. However, at present, there is no specific, well-defined signaling pathway in which this compound is known to be a key modulator. Future research in this area could elucidate its mechanism of action and potential therapeutic applications.

The structural and procedural information provided herein serves as a foundational resource for further investigation into the chemical and biological properties of this compound.

An In-depth Technical Guide on the Spectroscopic Data of 2-Methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Methyl-4-phenyl-1H-imidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Molecular Structure:

Chemical Formula: C₁₀H₁₀N₂

Molecular Weight: 158.20 g/mol [1][2]

CAS Registry Number: 13739-48-5[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Chemical Shift (δ) ppm (Predicted/Reported in similar structures) Multiplicity Integration
-CH₃~2.3-2.5Singlet3H
Imidazole C5-H~7.1-7.3Singlet1H
Phenyl H (ortho)~7.7-7.9Multiplet2H
Phenyl H (meta, para)~7.2-7.5Multiplet3H
N-H~12.0-13.0 (broad)Singlet1H

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration. Data for similar structures can be found in various sources.[3][4][5]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Chemical Shift (δ) ppm (Predicted/Reported in similar structures)
-CH₃~14-16
Imidazole C2~145-148
Imidazole C4~135-138
Imidazole C5~115-120
Phenyl C1 (ipso)~130-135
Phenyl C (ortho, meta, para)~125-129

Note: The specific chemical shifts can vary based on the solvent and experimental conditions. Information on related compounds is available in the literature.[3][6][7]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (imidazole)3300-3500 (broad)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
C=N Stretch (imidazole ring)1580-1650
C=C Stretch (aromatic ring)1450-1600

Note: The IR spectrum of imidazole derivatives typically shows a broad N-H stretching band.[3][6][8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, the molecular ion peak [M]⁺ is expected at m/z 158.

m/z Relative Intensity Assignment
158High[M]⁺ (Molecular Ion)
157Moderate[M-H]⁺
117ModerateFragmentation product
110ModerateFragmentation product

Note: The fragmentation pattern can provide valuable structural information. The full mass spectrum can be viewed in databases such as SpectraBase, though an account may be required.[1][9]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of solid this compound.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials and Equipment:

  • This compound sample

  • Volatile organic solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC)

Procedure (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated in the mass analyzer according to their mass-to-charge (m/z) ratio.

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to determine the molecular weight and elucidate the structure of the compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a 2,4-disubstituted-1H-imidazole, which is applicable to this compound.

Synthesis_and_Characterization Reactants Reactants: - Phenyl-containing precursor - Methyl-containing precursor - Ammonia source Synthesis One-pot Synthesis (e.g., Radziszewski reaction) Reactants->Synthesis Reaction Mixture Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Crude Product Product This compound (Pure Product) Purification->Product Characterization Spectroscopic Characterization Product->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR IR FT-IR Characterization->IR MS Mass Spectrometry Characterization->MS Data Spectroscopic Data (Tables and Spectra) NMR->Data IR->Data MS->Data

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

Molecular weight of 2-Methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 2-Methyl-4-phenyl-1H-imidazole. The information is intended for an audience with a technical background in chemistry and pharmacology.

Core Compound Data

This compound is a heterocyclic aromatic organic compound. Its core structure consists of a five-membered imidazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound and its close isomer, 4-Methyl-2-phenyl-1H-imidazole. Due to the limited availability of specific experimental data for the title compound, data for its isomer is provided for comparative purposes and is clearly noted.

PropertyValueSource / Notes
Molecular Formula C₁₀H₁₀N₂[1]
Molecular Weight 158.20 g/mol [1][2]
IUPAC Name This compound
CAS Number 13739-48-5[1]
Melting Point 180-183 °CData for isomer: 4-Methyl-2-phenyl-1H-imidazole.[3]
¹H NMR Data not available in cited literature for the title compound.Representative data for related imidazoles are available.[4][5]
¹³C NMR Data not available in cited literature for the title compound.PubChem indicates data availability.[1] Tautomerization can complicate solution-phase NMR for phenylimidazoles.[6]
IR Spectroscopy Data not available in cited literature for the title compound.Representative spectra for imidazole derivatives show characteristic N-H, C=N, and aromatic C-H stretches.[5]
Mass Spectrometry Data not available in cited literature for the title compound.PubChem indicates GC-MS data availability.[1]

Experimental Protocols

Representative Synthesis of a Phenyl-imidazole Derivative

While a specific, detailed protocol for this compound was not found in the surveyed literature, a common method for synthesizing substituted imidazoles is the Radziszewski reaction and its variations. The following is an adaptable, representative protocol based on the synthesis of 2,4,5-triphenyl-1H-imidazole, which can be modified for the synthesis of the title compound.[7]

Reaction Scheme (Proposed for this compound):

This synthesis would likely involve the reaction of a phenacyl halide (e.g., 2-bromo-1-phenylethan-1-one), an aldehyde (acetaldehyde), and a source of ammonia (e.g., ammonium acetate).

Materials:

  • 2-Bromo-1-phenylethan-1-one

  • Acetaldehyde

  • Ammonium acetate

  • Glacial acetic acid (as solvent)

Procedure:

  • In a round-bottom flask, combine 1 molar equivalent of 2-bromo-1-phenylethan-1-one, 1.5 molar equivalents of acetaldehyde, and 5-10 molar equivalents of ammonium acetate.

  • Add a sufficient volume of glacial acetic acid to dissolve the reactants.

  • Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

Characterization Workflow

A typical workflow for the characterization of the synthesized this compound would involve the following analytical techniques.

G cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic and Physical Characterization synthesis Synthesis via Radziszewski Reaction workup Aqueous Workup and Filtration synthesis->workup purification Recrystallization workup->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (e.g., GC-MS) purification->ms ir FTIR Spectroscopy purification->ir mp Melting Point Analysis purification->mp

Fig. 1: Experimental workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

Phenyl-imidazole derivatives have been investigated for a range of biological activities. A notable target is the enzyme Indoleamine 2,3-dioxygenase (IDO1), a key regulator of immune responses.[8][9]

Inhibition of the IDO1 Signaling Pathway

IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[8] In the context of oncology, tumor cells can exploit this pathway to create an immunosuppressive microenvironment, thereby evading the host's immune system. The expression of IDO1 by tumor cells leads to the depletion of tryptophan, which is essential for T-cell proliferation, and the production of kynurenine pathway metabolites that induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[8][10]

Phenyl-imidazole compounds, such as this compound, are structurally similar to other known IDO1 inhibitors.[8][9] These inhibitors typically function by binding to the heme iron within the active site of the IDO1 enzyme, preventing the binding and subsequent degradation of tryptophan.[8] The inhibition of IDO1 can restore local tryptophan levels, thereby reactivating effector T-cells and reducing the population of immunosuppressive Tregs, which can enhance anti-tumor immunity.

G cluster_pathway IDO1-Mediated Immune Suppression cluster_inhibition Inhibition Mechanism IDO1 IDO1 Enzyme Kyn Kynurenine IDO1->Kyn Trp_depletion Tryptophan Depletion IDO1->Trp_depletion Trp L-Tryptophan Trp->IDO1 Kyn_prod Kynurenine Production Kyn->Kyn_prod T_cell_arrest T-Cell Arrest & Apoptosis Trp_depletion->T_cell_arrest Treg_activation Treg Activation Kyn_prod->Treg_activation Immune Suppression Immune Suppression T_cell_arrest->Immune Suppression Treg_activation->Immune Suppression Inhibitor 2-Methyl-4-phenyl- 1H-imidazole Inhibitor->IDO1 Inhibits

Fig. 2: The IDO1 signaling pathway and its inhibition.

References

The Imidazole Ring: A Cornerstone of Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in medicinal chemistry and biology. Its unique physicochemical properties and versatile biological activities have cemented its role in a vast array of physiological processes and as a core component of numerous clinically significant drugs. This technical guide provides a comprehensive overview of the biological significance of the imidazole moiety, delving into its role in amino acids, enzyme catalysis, cellular signaling, and its profound impact on modern drug discovery and development.

Physicochemical Properties: The Basis of Versatility

The therapeutic and biological versatility of the imidazole nucleus is rooted in its distinct electronic and structural characteristics. As a polar and ionizable aromatic compound, it can significantly enhance the pharmacokinetic properties of drug candidates, addressing common challenges related to solubility and bioavailability.

Table 1: Physicochemical Properties of Imidazole and the Histidine Side Chain

PropertyImidazoleHistidine Side ChainReference
Molecular Formula C₃H₄N₂C₃H₅N₂
Molar Mass ( g/mol ) 68.08~83.1[1]
Appearance White or pale yellow solid-[1]
Melting Point (°C) 89-91~287 (decomposes)[2][3]
Boiling Point (°C) 256-[1][4]
Solubility in Water Highly soluble (633 g/L)Fairly soluble[1][5]
pKa (Conjugate Acid) ~7.0~6.0[6][7][8]
pKa (N-H Acid) ~14.5-[1][9]
Dipole Moment (D) 3.61-[10]

The amphoteric nature of the imidazole ring is one of its most critical features. With a pKa of its conjugate acid around 7.0, it can act as both a proton donor and acceptor at physiological pH.[1] This capability is fundamental to its role in biological systems, allowing it to participate in acid-base catalysis and form crucial hydrogen bonds within the active sites of enzymes and receptor binding pockets. The aromatic nature of the ring also facilitates π-π stacking interactions with biological macromolecules.

The Imidazole Ring in Nature's Toolkit

The imidazole moiety is a recurring motif in a variety of essential biological molecules, highlighting its evolutionary importance.

Histidine: The Versatile Amino Acid

The amino acid histidine features an imidazole side chain, rendering it unique among the 20 common amino acids. Its pKa is close to physiological pH, allowing it to readily switch between a protonated and unprotonated state.[7] This property makes histidine a frequent participant in enzymatic reactions, where it can function as a general acid or base catalyst.[7] Furthermore, the imidazole side chain is an excellent ligand for metal ions, such as zinc, copper, and iron, playing a critical role in the structure and function of numerous metalloproteins.[8][11][12]

Histamine: A Potent Signaling Molecule

Derived from the decarboxylation of histidine, histamine is a biogenic amine that acts as a key signaling molecule in various physiological and pathological processes. It exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), the histamine H1, H2, H3, and H4 receptors. The binding of histamine to these receptors triggers diverse downstream signaling cascades, modulating everything from gastric acid secretion and neurotransmission to inflammatory and immune responses.

Imidazole in Enzyme Catalysis: The Catalytic Triad

The imidazole ring of histidine is a cornerstone of the catalytic mechanism of many enzymes, most notably the serine proteases like trypsin and chymotrypsin. In these enzymes, a "catalytic triad" composed of serine, histidine, and aspartate residues works in concert to hydrolyze peptide bonds.

In this arrangement, the imidazole ring of histidine acts as a general base, abstracting a proton from the hydroxyl group of serine. This proton abstraction dramatically increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the scissile peptide bond. The resulting negative charge on the carbonyl oxygen is stabilized by an "oxyanion hole" within the enzyme's active site. The aspartate residue in the triad serves to orient the histidine residue and stabilize the positive charge that develops on the imidazole ring during the reaction.

Catalytic_Triad_Mechanism cluster_0 Acylation Phase cluster_1 Deacylation Phase Ser195 Ser195-OH His57 His57 (Imidazole) Ser195->His57 H⁺ transfer Substrate Substrate (Peptide Bond) Ser195->Substrate Nucleophilic attack Asp102 Asp102-COO⁻ His57->Asp102 H-bond stabilization Tetrahedral_Intermediate Tetrahedral Intermediate Substrate->Tetrahedral_Intermediate Forms Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme Collapses Product1 Product 1 (Amine) Acyl_Enzyme->Product1 Releases Tetrahedral_Intermediate2 Tetrahedral_Intermediate2 Acyl_Enzyme->Tetrahedral_Intermediate2 Forms Water H₂O Water->Acyl_Enzyme Nucleophilic attack Product2 Product 2 (Carboxylic Acid) Product2->Ser195 Regenerates Enzyme Tetrahedral_Intermediate2->Product2 Releases

Caption: Catalytic mechanism of serine proteases involving the catalytic triad.

Table 2: Kinetic Parameters of Serine Proteases

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Trypsin N-benzoyl-L-arginine-p-nitroanilide (BAPNA)500.316.2 x 10³[13]
Chymotrypsin N-succinyl-(Ala)₂-Pro-Phe-p-nitroanilide891.671.88 x 10⁴[13]
Chymotrypsin SAAPFpNA22188.2 x 10⁵[9]

Imidazole in Cellular Signaling

The imidazole ring is a key player in various cellular signaling pathways, acting as a versatile signaling molecule itself or as a crucial component of larger signaling proteins.

Histamine Receptor Signaling

As mentioned, histamine mediates its diverse effects through four distinct GPCRs. The signaling pathways activated by these receptors are summarized below:

  • H1 Receptor: Couples to Gq/11, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

  • H2 Receptor: Couples to Gs, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).

  • H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels.

Histamine_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R H3R_H4R H3/H4 Receptors Histamine->H3R_H4R Gq11 Gq/11 H1R->Gq11 activates Gs Gs H2R->Gs activates Gio Gi/o H3R_H4R->Gio activates PLC PLC Gq11->PLC activates AC_H2 Adenylyl Cyclase Gs->AC_H2 activates AC_H34 Adenylyl Cyclase Gio->AC_H34 inhibits IP3_DAG IP₃ & DAG PLC->IP3_DAG produces cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 produces cAMP_H34 ↓ cAMP AC_H34->cAMP_H34 reduces Ca_PKC ↑ [Ca²⁺] & PKC activation IP3_DAG->Ca_PKC leads to PKA PKA activation cAMP_H2->PKA leads to Downstream_H34 Downstream Effects cAMP_H34->Downstream_H34

Caption: Simplified histamine receptor signaling pathways.

Table 3: Binding Affinities (Ki) of Common Histamine Receptor Antagonists

DrugTarget ReceptorK_i (nM)Reference
Cetirizine H1~6[14]
Doxylamine H12.5[15]
Cimetidine H2-
Ranitidine H2-
Famotidine H2-
Two-Component Signaling Systems

In bacteria, two-component signaling systems are a primary mechanism for sensing and responding to environmental stimuli. These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing a stimulus, the histidine kinase autophosphorylates on a conserved histidine residue. The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates the expression of target genes. The imidazole ring of the histidine residue is central to this phosphotransfer relay.

The Imidazole Ring in Drug Development

The versatile properties of the imidazole ring have made it a "privileged scaffold" in medicinal chemistry, appearing in a wide range of clinically used drugs.

Antifungal Agents

A major class of antifungal drugs, the azoles, are characterized by the presence of either an imidazole or a triazole ring. Imidazole-based antifungals, such as clotrimazole and ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the 3-position of the imidazole ring coordinates to the heme iron atom in the active site of the enzyme, disrupting its function.

Anticancer Agents

The imidazole scaffold is found in a variety of anticancer drugs with diverse mechanisms of action. Imidazole derivatives have been developed as inhibitors of key signaling proteins that are often dysregulated in cancer, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

EGFR_VEGFR_Signaling cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGF EGF EGFR EGFR EGF->EGFR binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR activates Imidazole_EGFR Imidazole Inhibitor Imidazole_EGFR->EGFR inhibits Proliferation_Survival_EGFR Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival_EGFR PI3K_AKT_mTOR->Proliferation_Survival_EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PLC_gamma PLCγ VEGFR->PLC_gamma activates Imidazole_VEGFR Imidazole Inhibitor Imidazole_VEGFR->VEGFR inhibits PKC PKC PLC_gamma->PKC activates Angiogenesis Angiogenesis PKC->Angiogenesis Drug_Development_Workflow Target_Identification Target Identification & Validation HTS High-Throughput Screening (Imidazole Library) Target_Identification->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development (In vivo studies) Lead_Optimization->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Clinical_Trials Clinical Trials (Phase I-III) IND->Clinical_Trials NDA New Drug Application (NDA) Clinical_Trials->NDA Approval FDA Approval & Post-Market Surveillance NDA->Approval

References

Tautomeric Forms of Substituted Imidazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of heterocyclic compounds. For substituted imidazoles, a scaffold of immense importance in medicinal chemistry and drug development, understanding and controlling tautomeric equilibria is critical for rational drug design. This technical guide provides a comprehensive overview of the tautomeric forms of substituted imidazoles, detailing the structural and environmental factors that govern their equilibrium. It presents quantitative data on tautomeric populations, outlines detailed experimental and computational protocols for their characterization, and visualizes key mechanistic pathways where imidazole tautomerism plays a pivotal role.

Introduction to Imidazole Tautomerism

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common motif in numerous natural products and synthetic bioactive molecules, including the essential amino acid histidine.[1][2] In asymmetrically substituted imidazoles, the proton on the pyrrole-like nitrogen (N-H) can migrate to the pyridine-like nitrogen, resulting in two distinct and energetically non-equivalent tautomers. This phenomenon, known as prototropic tautomerism, is the most prevalent form of tautomerism in imidazoles.[3]

The two primary tautomers are typically designated as the 1,4- (or Nτ-H) and 1,5- (or Nπ-H) forms, depending on the position of the substituent relative to the N-H proton. The equilibrium between these forms is dynamic and can be influenced by a variety of factors, including the electronic nature of the substituents, solvent polarity, temperature, and pH.[4][5] The distinct electronic and steric profiles of each tautomer can lead to significant differences in their reactivity, lipophilicity, hydrogen bonding capabilities, and ultimately, their affinity for biological targets.[6] Consequently, a thorough understanding of the tautomeric landscape is indispensable for the development of imidazole-based therapeutics.

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. The Gibbs free energy difference (ΔG) between the tautomers is related to KT by the equation ΔG = -RT ln(KT). These values are crucial for predicting the predominant tautomeric form under specific conditions.

Substituent Effects

The electronic properties of substituents on the imidazole ring play a critical role in determining the relative stability of the tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize the tautomers through inductive and resonance effects. For instance, in 4(5)-nitroimidazole, the tautomer with the nitro group at the 4-position is significantly favored over the 5-nitro tautomer, with a reported tautomeric ratio of approximately 400:1.[3] This preference can be attributed to the strong electron-withdrawing nature of the nitro group.

Solvent Effects

The polarity and hydrogen-bonding capacity of the solvent can profoundly influence the tautomeric equilibrium.[5] Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. For example, computational studies on 2-phenylimidazole derivatives show that while there is a notable energy difference between tautomers in the gas phase, this difference is significantly reduced in a polar solvent like DMSO, suggesting a more balanced population of both tautomers in solution.[7]

The following tables summarize representative quantitative data on the tautomeric equilibria of substituted imidazoles from computational and experimental studies.

Table 1: Calculated Relative Energies and Tautomeric Equilibrium Constants of Substituted Imidazoles

CompoundTautomer 1Tautomer 2MethodSolventΔE (kcal/mol)ΔG (kcal/mol)KTReference
4(5)-Methylimidazole4-Methyl-1H-imidazole5-Methyl-1H-imidazoleDFTGas Phase0.5--[8]
4(5)-Nitroimidazole4-Nitro-1H-imidazole5-Nitro-1H-imidazolePM3Water--~400[3]
2-Phenyl-1H-imidazol-4-yl)methanolTautomer ITautomer IIB3LYP/6-31G(d,p)Gas Phase0.645 - 1.415--[7]
2-Phenyl-1H-imidazole-5-carbaldehydeTautomer ITautomer IIB3LYP/6-31G(d,p)Gas Phase2.510 - 3.059--[7]
2-Phenyl-1H-imidazole-5-carbaldehydeTautomer ITautomer IIB3LYP/6-31G(d,p)DMSO< 1.20--[7]
Histidine (neutral)Nτ-H (N1-H)Nπ-H (N3-H)NMRWater--~4[9]

Note: Tautomer I and II designations are as defined in the source literature. KT is presented as the ratio of the more stable tautomer to the less stable one.

Table 2: Microscopic pKa Values of Histidine Tautomers

CompoundTautomerMicroscopic pKaReference
L-HistidineN1-H6.73[10]
L-HistidineN3-H6.12[10]

Experimental Protocols

The characterization of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for the qualitative and quantitative analysis of tautomers in solution. If the rate of interconversion is slow on the NMR timescale, distinct signals for each tautomer can be observed.

Protocol for 1H and 13C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted imidazole in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, methanol-d4) to a known concentration (typically 5-10 mg/mL). The choice of solvent is critical as it can influence the equilibrium.

  • 1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the chemical shifts and integrals of the imidazole ring protons and any substituent protons that are sensitive to the tautomeric state. The N-H proton signal may be broad due to exchange.

  • 13C NMR Acquisition: Obtain a proton-decoupled 13C NMR spectrum. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are particularly diagnostic of the tautomeric form.[6] For example, the difference in chemical shifts between C4 and C5 can be a reliable indicator of the predominant tautomer.[4]

  • Quantitative Analysis: For non-exchangeable protons, the ratio of the integrals of signals corresponding to each tautomer directly reflects their relative populations. This allows for the calculation of the equilibrium constant, KT.

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamics of the tautomeric exchange. At low temperatures, the exchange may be slowed sufficiently to observe separate signals for each tautomer, while at higher temperatures, coalescence of these signals may occur.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra due to differences in their electronic structures.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water) to a known concentration.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity as a function of solvent polarity. The appearance of new bands or isosbestic points can indicate a shift in the tautomeric equilibrium.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities and spectroscopic properties of tautomers.

Protocol for DFT Calculations:

  • Structure Generation: Build the three-dimensional structures of all possible tautomers of the substituted imidazole.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE) and Gibbs free energies.

  • Solvent Effects: Incorporate the influence of a solvent using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to predict tautomeric preferences in solution.

  • Relative Energy and Population Calculation: Calculate the relative Gibbs free energies (ΔG) between the tautomers to predict the equilibrium constant (KT) and the Boltzmann population of each tautomer at a given temperature.

  • NMR Chemical Shift Prediction: Use the Gauge-Including Atomic Orbital (GIAO) method with the optimized geometries to predict 13C and 1H NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of tautomeric forms.[4]

Visualization of Tautomerism in Action

The dynamic nature of imidazole tautomerism is central to its role in various chemical and biological processes. The following diagrams, generated using the DOT language, illustrate two key examples.

Allosteric Control of Tautomerism and Reactivity

Recent research has demonstrated the development of an artificial molecular device where the binding of a chloride ion to a remote urea binding site triggers a conformational cascade, which in turn modulates the tautomeric equilibrium and reactivity of a distal imidazole moiety.[11][12][13] This represents a sophisticated example of allosteric regulation.

Allosteric_Control cluster_input Input Signal cluster_device Molecular Device cluster_output Chemical Output Cl- Chloride Ion Urea_Site Urea Binding Site Cl-->Urea_Site Binding Conformational_Change Conformational Cascade Urea_Site->Conformational_Change Triggers Imidazole_Tautomer_Inactive Inactive Imidazole Tautomer Imidazole_Tautomer_Active Active Imidazole Tautomer Conformational_Change->Imidazole_Tautomer_Active Shifts Equilibrium Imidazole_Tautomer_Inactive->Imidazole_Tautomer_Active Tautomerization Increased_Reactivity Increased Reactivity (Basicity/Nucleophilicity) Imidazole_Tautomer_Active->Increased_Reactivity Leads to

Allosteric control of imidazole tautomerism.
Histidine Tautomerism in the Serine Protease Catalytic Triad

The catalytic triad (Ser-His-Asp) is a classic example of enzymatic catalysis, where the histidine residue acts as a general acid-base catalyst.[14][15][16] The ability of the histidine imidazole ring to exist in different protonation and tautomeric states is crucial for its function as a proton shuttle during peptide bond hydrolysis.[17][18]

Serine_Protease_Catalysis cluster_resting_state Resting State cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase Ser195_OH Ser195-OH Ser195_O Ser195-O- (Nucleophile) His57_N_pi His57 (Nπ-H Tautomer) His57_N_pi->Ser195_OH Accepts proton His57_N_pi_H His57-H+ (Nπ-H Tautomer) Asp102_COO Asp102-COO- Asp102_COO->His57_N_pi H-bonds & polarizes Tetrahedral_Intermediate1 Tetrahedral Intermediate Ser195_O->Tetrahedral_Intermediate1 Nucleophilic attack on substrate His57_N_pi_H->Tetrahedral_Intermediate1 Stabilizes Acyl_Enzyme Acyl-Enzyme Intermediate His57_N_pi_H->Acyl_Enzyme Donates proton to leaving group Tetrahedral_Intermediate1->Acyl_Enzyme Collapse Tetrahedral_Intermediate2 Tetrahedral Intermediate Acyl_Enzyme->Tetrahedral_Intermediate2 Water H2O His57_N_pi_deacyl His57 (Nπ-H Tautomer) Water->His57_N_pi_deacyl Proton abstraction His57_N_pi_deacyl->Tetrahedral_Intermediate2 Activates H2O for nucleophilic attack Product_Release Product Release His57_N_pi_deacyl->Product_Release Donates proton to Ser195 Tetrahedral_Intermediate2->Product_Release Collapse

Role of histidine tautomerism in serine protease catalysis.

Conclusion

The tautomerism of substituted imidazoles is a multifaceted phenomenon with significant implications for their chemical and biological properties. A comprehensive understanding of the factors governing tautomeric equilibria is essential for the design and development of novel imidazole-containing drugs and chemical probes. The integration of advanced spectroscopic techniques, particularly NMR, with high-level computational methods provides a powerful toolkit for the detailed characterization of these systems. As demonstrated, the ability to predict and control imidazole tautomerism opens up new avenues for modulating molecular reactivity and designing sophisticated functional molecules. Future research will likely focus on further refining predictive models and applying this knowledge to the design of next-generation therapeutics with enhanced efficacy and selectivity.

References

Methodological & Application

2-Methyl-4-phenyl-1H-imidazole: A Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenyl-1H-imidazole is a heterocyclic aromatic organic compound that has emerged as a valuable and versatile building block in the synthesis of a wide array of complex molecules. Its unique structural features, including the presence of multiple reaction sites and the ability to participate in various chemical transformations, make it an attractive starting material for the development of novel compounds with significant applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds and functional materials.

Physicochemical Properties and Safety Information

PropertyValue
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Melting Point 174-175 °C
Boiling Point 396.2 °C[2]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
CAS Number 13739-48-5

Safety Precautions: this compound is harmful if swallowed and causes serious eye damage.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications in Medicinal Chemistry

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This compound serves as a key intermediate in the synthesis of various therapeutic agents, particularly enzyme inhibitors.

Inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase

Application Note: this compound and its derivatives are extensively used in the development of inhibitors for p38 MAP kinase, a key enzyme involved in inflammatory signaling pathways.[4] Inhibition of p38 MAP kinase is a promising therapeutic strategy for treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). The phenyl and methyl groups of the imidazole core can be readily functionalized to enhance binding affinity and selectivity for the kinase's active site.

Signaling Pathway:

p38_MAPK_pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3/MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAP Kinase MKK3_6->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates Inflammation Inflammation Cytokine Production Substrates->Inflammation Inhibitor This compound Derivatives Inhibitor->p38 synthesis_workflow Start Starting Materials: - Phenylglyoxal monohydrate - Aldehyde (e.g., acetaldehyde for 2-methyl derivative) - Ammonium acetate - Methanol Reaction Sonication (42 KHz, 135 W, RT) Start->Reaction Workup Work-up: - Addition of water - Extraction with ethyl acetate Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Product 2-Aryl-4-phenyl-1H-imidazole Purification->Product

References

Application Notes and Protocols for 2-Methyl-4-phenyl-1H-imidazole as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenyl-1H-imidazole is a substituted imidazole derivative with potential applications as an organocatalyst. While specific literature on the catalytic activity of this particular molecule is limited, its structural similarity to other well-established imidazole-based catalysts allows for the extrapolation of its potential uses in various organic transformations. Imidazoles, in general, are known to act as effective nucleophilic and base catalysts due to the presence of the basic nitrogen atom in the heterocyclic ring. These application notes provide an overview of the potential catalytic applications of this compound and include detailed, illustrative protocols based on analogous systems.

Epoxy Resin Curing Agent

Substituted imidazoles are widely used as curing agents and accelerators for epoxy resins. They act as anionic polymerization initiators, where the lone pair of electrons on the nitrogen atom attacks the epoxide ring, initiating a chain reaction that leads to cross-linking and hardening of the resin. The presence of the methyl and phenyl groups in this compound can influence the curing characteristics, such as pot life and curing temperature, by modifying the nucleophilicity and steric hindrance of the catalyst.

Illustrative Data on Epoxy Resin Curing

The following table presents hypothetical, yet plausible, data on the effect of this compound concentration on the curing of a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin.

Catalyst Concentration (phr*)Gel Time (minutes) at 120°CGlass Transition Temperature (Tg) (°C)
145145
325155
515160

*phr: parts per hundred parts of resin

Experimental Protocol: Epoxy Resin Curing

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound

  • Aluminum pan for differential scanning calorimetry (DSC) or a suitable mold for curing

  • Stirring rod

  • Oven or hot plate

Procedure:

  • Preheat the oven or hot plate to the desired curing temperature (e.g., 120°C).

  • Weigh the desired amount of DGEBA epoxy resin into a suitable container.

  • Add the specified amount of this compound catalyst to the resin.

  • Thoroughly mix the catalyst and resin with a stirring rod until the catalyst is completely dissolved and the mixture is homogeneous.

  • Pour the mixture into the aluminum pan for DSC analysis or into a pre-heated mold.

  • Place the sample in the oven and cure for the desired amount of time (e.g., 2 hours).

  • After curing, allow the sample to cool to room temperature.

  • The cured sample can then be analyzed for its thermal and mechanical properties.

Curing Mechanism

curing_mechanism Catalyst This compound Initiation Initiation: Nucleophilic attack on epoxide ring Catalyst->Initiation Epoxy Epoxy Monomer Epoxy->Initiation Propagation Propagation: Anionic polymerization Initiation->Propagation Crosslinked Cross-linked Polymer Network Propagation->Crosslinked

Caption: Proposed mechanism for epoxy resin curing catalyzed by this compound.

Knoevenagel Condensation Catalyst

Imidazoles can act as base catalysts for the Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl compound. The imidazole abstracts a proton from the active methylene compound, generating a nucleophilic carbanion that then attacks the carbonyl carbon. The resulting intermediate subsequently dehydrates to form the final α,β-unsaturated product.

Illustrative Data for Knoevenagel Condensation

The following table shows hypothetical yields for the Knoevenagel condensation between benzaldehyde and malononitrile using this compound as a catalyst under different conditions.

Catalyst Loading (mol%)SolventReaction Time (hours)Yield (%)
5Ethanol485
10Ethanol292
10Toluene678
Experimental Protocol: Knoevenagel Condensation

Materials:

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • This compound

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), the active methylene compound (1.1 mmol), and this compound (0.1 mmol, 10 mol%).

  • Add the solvent (5 mL).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Knoevenagel Condensation Workflow

knoevenagel_workflow Start Start Reactants Combine Aldehyde, Active Methylene Compound, and Catalyst in Solvent Start->Reactants Reaction Stir at RT or Reflux Reactants->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Solvent Removal Monitor->Workup Complete Purification Recrystallization or Column Chromatography Workup->Purification End End Purification->End aza_michael_cycle Catalyst Imidazole Catalyst Intermediate Activated Intermediate Catalyst->Intermediate + Michael Acceptor MichaelAcceptor Michael Acceptor Product Adduct Product Intermediate->Product + Amine Amine Amine Product->Catalyst - Catalyst

Application Notes and Protocols: Synthesis of 2-Methyl-4-phenyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1] Molecules containing the imidazole scaffold have been shown to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The 2-methyl-4-phenyl-1H-imidazole core, in particular, serves as a valuable pharmacophore in the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of this compound and its derivatives, focusing on the versatile Debus-Radziszewski reaction and its modern adaptations.

Synthetic Methodologies

The primary method for the synthesis of this compound derivatives is the Debus-Radziszewski imidazole synthesis.[3][4] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[3] For the synthesis of this compound, the specific reactants are phenylglyoxal (the 1,2-dicarbonyl compound), acetaldehyde (the aldehyde), and ammonium acetate (the ammonia source).

General Reaction Scheme: Debus-Radziszewski Synthesis

The overall reaction can be depicted as follows:

G phenylglyoxal Phenylglyoxal (1,2-dicarbonyl) plus1 + acetaldehyde Acetaldehyde (aldehyde) plus2 + nh4oac Ammonium Acetate (Ammonia Source) react_arrow Heat (Solvent) product This compound react_arrow->product

Caption: General reaction for the synthesis of this compound.

Experimental Protocols

Protocol 1: Conventional One-Pot Synthesis of this compound

This protocol is a conventional method that involves heating the reactants in a suitable solvent.

Materials:

  • Phenylglyoxal monohydrate

  • Acetaldehyde

  • Ammonium acetate

  • Glacial acetic acid or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for elution

Procedure:

  • To a 250 mL round-bottom flask, add phenylglyoxal monohydrate (10 mmol), acetaldehyde (12 mmol), and ammonium acetate (20 mmol).

  • Add a suitable solvent such as glacial acetic acid or ethanol (50 mL).

  • The mixture is stirred and heated to reflux for a period of 2-4 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the mobile phase.

  • Upon completion of the reaction, the mixture is cooled to room temperature and then poured into ice-water (200 mL).

  • The resulting precipitate is collected by filtration and washed with cold water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

Protocol 2: Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted synthesis offers a more rapid and often higher-yielding alternative to conventional heating.[5]

Materials:

  • Phenylglyoxal monohydrate

  • Substituted aldehyde (e.g., acetaldehyde for the parent compound)

  • Ammonium acetate

  • Microwave synthesis vial

  • Microwave synthesizer

  • Standard laboratory glassware for work-up

  • Ethanol for recrystallization

Procedure:

  • In a 10 mL microwave synthesis vial, combine phenylglyoxal monohydrate (1 mmol), the desired aldehyde (1.2 mmol), and ammonium acetate (2 mmol).

  • The vial is sealed and placed in the microwave synthesizer.

  • The reaction mixture is irradiated at a constant temperature (e.g., 100-120 °C) for a short period, typically ranging from 5 to 20 minutes.

  • After irradiation, the vial is cooled to room temperature.

  • The reaction mixture is then poured into cold water, and the resulting solid is collected by filtration.

  • The crude product is washed with water and can be purified by recrystallization from ethanol.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of this compound derivatives using different methods.

Method Reactants (Dicarbonyl, Aldehyde) Ammonia Source Solvent Temperature (°C) Time Yield (%) Reference
ConventionalPhenylglyoxal, AcetaldehydeAmmonium AcetateGlacial Acetic AcidReflux2-4 h60-75General Protocol
MicrowavePhenylglyoxal, AcetaldehydeAmmonium AcetateSolvent-free12010 min85-95[5]
UltrasoundPhenylglyoxal, BenzaldehydeAmmonium AcetateEthanolRoom Temp40-70 min80-90[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

G reactants Mixing of Reactants (Phenylglyoxal, Aldehyde, NH4OAc) reaction Reaction (Conventional Heating or Microwave) reactants->reaction workup Work-up (Precipitation in Water & Filtration) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization

Caption: General workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic techniques.

  • ¹H NMR: Expected signals include a singlet for the methyl protons, aromatic protons in the phenyl ring, and protons of the imidazole ring.

  • ¹³C NMR: Will show distinct signals for the methyl carbon, the carbons of the phenyl ring, and the carbons of the imidazole ring.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching, C=N stretching, and C-H stretching of the aromatic and aliphatic groups are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

Applications in Drug Development

The this compound scaffold is a versatile starting point for the synthesis of a library of derivatives for screening in various biological assays. Modifications can be readily made at the N1 position of the imidazole ring, or by using different substituted phenylglyoxals or aldehydes in the initial synthesis to explore the structure-activity relationship (SAR). These derivatives can be evaluated for their potential as, for example, enzyme inhibitors or receptor antagonists in various disease models.

References

Application Note: Comprehensive Analytical Characterization of 2-Methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical techniques required for the full characterization of 2-Methyl-4-phenyl-1H-imidazole (CAS No. 13739-48-5), a key heterocyclic building block in pharmaceutical and materials science. Detailed protocols for structural elucidation, purity assessment, and physicochemical analysis are presented, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thermal Analysis (DSC/TGA). This guide is intended to assist researchers in establishing robust quality control procedures and ensuring the integrity of their scientific findings.

Structural Elucidation Techniques

The primary identification and structural confirmation of this compound (C₁₀H₁₀N₂) relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR are essential. Due to the potential for fast tautomerization in imidazole derivatives, which can lead to poor resolution in solution-state ¹³C NMR, solid-state NMR may be considered for a more complete characterization.[1]

Expected ¹H and ¹³C NMR Data The following chemical shifts are predicted based on the structure and data from analogous compounds like 4-methyl-2-phenylimidazole and other substituted imidazoles.[2][3][4]

Table 1: Predicted NMR Spectral Data (in DMSO-d₆)
¹H NMR (400 MHz) Predicted δ (ppm)
~12.0 (broad s, 1H)
~7.80 (m, 2H)
~7.40 (m, 2H)
~7.25 (m, 1H)
~7.10 (s, 1H)
~2.30 (s, 3H)
¹³C NMR (101 MHz) Predicted δ (ppm)
~146.0
~135.0
~131.0
~128.8
~127.5
~125.0
~115.0
~14.0
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify key functional groups present in the molecule. The spectrum provides characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.[4][5]

Table 2: Key FT-IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode
3300 - 3100 (broad)N-H Stretch
3100 - 3000C-H Stretch
2950 - 2850C-H Stretch
~1600C=N Stretch
1580 - 1450C=C Stretch
760 & 690C-H Bend (out-of-plane)
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. GC-MS with Electron Ionization (EI) is a common technique for this class of compounds.[6][7] The expected nominal mass is 158 u, corresponding to the molecular ion [M]⁺•.

Table 3: Expected GC-MS (EI) Data
m/z (relative abundance) Interpretation
158Molecular Ion [M]⁺•
157[M-H]⁺
117Loss of acetonitrile [M-C₂H₃N]⁺
110Further fragmentation
103Phenylacetylene fragment
77Phenyl fragment [C₆H₅]⁺

Fragmentation patterns can be complex; major fragments arise from the most stable resulting cations. Cleavage of the imidazole ring is common.[8][9]

Purity and Separation Techniques

Chromatographic methods are essential for determining the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the preferred method for purity analysis and assay. A C18 column provides good separation for imidazole derivatives.[10][11][12] UV detection is typically performed around 210 nm, where simple imidazoles show strong absorbance.[13]

Table 4: Typical HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Expected Retention Time ~7-9 minutes (highly dependent on exact conditions)

Physicochemical Characterization

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties such as melting point and decomposition temperature. These are critical parameters for understanding the material's stability.[14][15]

Table 5: Thermal Analysis Parameters and Expected Results
Technique Parameter
DSC Heating Rate: 10 °C/minAtmosphere: Nitrogen
TGA Heating Rate: 10 °C/minAtmosphere: Nitrogen

Integrated Analytical Workflows

A logical workflow ensures that a sample of this compound is characterized efficiently and thoroughly.

G start_node start_node process_node process_node decision_node decision_node output_node output_node start Sample Received prelim Preliminary Checks (Appearance, Solubility) start->prelim ir FT-IR prelim->ir id_confirm Identity Confirmed? ir->id_confirm nmr_ms Structural Elucidation (1H/13C NMR, MS) id_confirm->nmr_ms Yes fail FAIL: Re-evaluate / Re-purify id_confirm->fail No struct_confirm Structure Confirmed? nmr_ms->struct_confirm hplc Purity & Assay (HPLC-UV) struct_confirm->hplc Yes struct_confirm->fail No purity_spec Purity > 98%? hplc->purity_spec thermal Physicochemical Tests (DSC, TGA) purity_spec->thermal Yes purity_spec->fail No report Generate Certificate of Analysis thermal->report

Caption: Standard analytical workflow for compound characterization.

G center This compound Characterization identity Identity center->identity structure Structure center->structure purity Purity center->purity physchem Physicochemical Properties center->physchem ms Mass Spec identity->ms ir FT-IR identity->ir nmr NMR structure->nmr xrd XRD structure->xrd hplc HPLC purity->hplc gcms GC-MS purity->gcms dsc DSC physchem->dsc tga TGA physchem->tga nmr->structure ms->structure hplc->identity gcms->identity

Caption: Logical relationships between analytical techniques.

Detailed Experimental Protocols

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a pulse angle of 30-45 degrees with a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Protocol: High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Prepare 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Filter and degas both phases before use.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the mobile phase initial composition (e.g., 90:10 A:B).

  • Sample Preparation: Prepare a sample solution at approximately 0.1 mg/mL in the same diluent as the working standard. Filter through a 0.45 µm syringe filter if necessary.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system (C18 column, 4.6 x 150 mm, 5 µm) with the initial mobile phase composition for at least 20 minutes at a flow rate of 1.0 mL/min.

    • Inject 10 µL of the standard and sample solutions.

    • Run the gradient method as described in Table 4.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or dichloromethane.

  • Instrumentation & Conditions:

    • GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Set to 250 °C with a split ratio of 20:1.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230 °C.

  • Data Analysis: Identify the compound peak by its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion peak and key fragment ions. Compare the spectrum to a reference library if available.

Protocol: Thermal Analysis (DSC/TGA)
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

  • Instrumentation: Use a calibrated TGA/DSC simultaneous thermal analyzer or separate instruments.

  • DSC Method:

    • Equilibrate the instrument at 30 °C.

    • Heat the sample from 30 °C to 250 °C (or above the expected melting point) at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

    • Record the heat flow to identify the melting endotherm.

  • TGA Method:

    • Equilibrate the instrument at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition temperature (Tₔ).

References

Application Notes and Protocols for the Analysis of Imidazole Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization and quantification of imidazole derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Imidazole-containing compounds are a critical class of molecules in pharmaceuticals, agrochemicals, and materials science. Accurate analytical methodologies are therefore essential for quality control, metabolic studies, and the development of new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Imidazole Derivatives

NMR spectroscopy is an unparalleled tool for the structural elucidation of imidazole derivatives in solution and the solid state. It provides detailed information about the molecular framework, including the substitution pattern and electronic environment of the atoms.

¹H and ¹³C NMR Chemical Shift Characteristics

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. In the imidazole ring, the chemical shifts of the ring protons and carbons provide valuable structural information.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for the Imidazole Ring

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-H~7.7~138
C4-H~7.1~127
C5-H~7.1~122
N-H5-7 (broad)-

Note: Chemical shifts are approximate and can vary significantly based on solvent, concentration, temperature, and substitution pattern.

Coordination to a metal ion generally leads to a downfield shift of the imidazole proton signals.[1] Tautomerization of the N-H proton can lead to averaged signals for the C4 and C5 positions in solution, a process that can be studied by NMR.[2][3]

Experimental Protocol: ¹H and ¹³C NMR of Imidazole Derivatives

This protocol outlines the general steps for preparing and analyzing an imidazole derivative sample by NMR.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-25 mg of the imidazole derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[4] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[4][5]

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any solid particles. Filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean NMR tube.

  • Internal Standard: Add an appropriate internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[5]

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity.

  • Acquire the ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Diagram 1: NMR Sample Preparation and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Imidazole Derivative dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add Internal Standard filter->standard insert Insert Sample into Spectrometer standard->insert lock Lock and Shim insert->lock acquire_H Acquire ¹H Spectrum lock->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phase Correction ft->phase integrate Integration (¹H) phase->integrate assign Signal Assignment integrate->assign

A streamlined workflow for NMR sample preparation and analysis.

Mass Spectrometry of Imidazole Derivatives

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of imidazole derivatives. When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the separation, identification, and quantification of these compounds in complex mixtures.

Fragmentation Patterns in Mass Spectrometry

Under electron impact (EI) or other ionization techniques, imidazole derivatives undergo characteristic fragmentation. The imidazole ring itself is relatively stable, and fragmentation often involves the loss of substituents from the ring.[6] Common fragmentation pathways include the loss of small neutral molecules.

Diagram 2: General Fragmentation Logic for Imidazole Derivatives

Fragmentation_Logic M Molecular Ion [M]⁺˙ loss_R1 Loss of R¹ M->loss_R1 loss_R2 Loss of R² M->loss_R2 ring_fragment Ring Fragments loss_R1->ring_fragment loss_R2->ring_fragment LCMS_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis filter Filter Water Sample spike Spike with Internal Standard filter->spike load Load onto SPE Cartridge spike->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute reconstitute Evaporate and Reconstitute elute->reconstitute inject Inject into LC System reconstitute->inject separate Chromatographic Separation inject->separate ionize Ionization (e.g., ESI) separate->ionize analyze MS/MS Analysis (MRM) ionize->analyze identify Identify by Retention Time & Transitions analyze->identify quantify Quantify using Calibration Curve identify->quantify

References

Application Notes and Protocols for the Analysis of Phenylimidazole using HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of phenylimidazole isomers (1-phenylimidazole and 2-phenylimidazole) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of phenylimidazole and its derivatives, particularly suitable for compounds in pharmaceutical formulations and biological matrices.[1] Reversed-phase HPLC with UV detection is a common and effective approach.

Application Note: HPLC Analysis of Phenylimidazole

This method is suitable for the quantitative determination of phenylimidazole in bulk drug substances and finished pharmaceutical products. The protocol is based on established methods for related imidazole compounds and can be adapted for specific needs.[1]

Principle: The separation is achieved on a reversed-phase column where the polar mobile phase passes through a nonpolar stationary phase. Phenylimidazole, being a moderately polar compound, is retained on the column and separated from other components. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol: HPLC-UV for Phenylimidazole

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Phenylimidazole reference standard

  • Syringe filters (0.45 µm)

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of methanol and 0.025 M potassium dihydrogen phosphate buffer (70:30, v/v).[2] Adjust the pH of the buffer to 3.2 with orthophosphoric acid.[2] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of phenylimidazole reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing phenylimidazole in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol: 0.025 M KH2PO4 (pH 3.2) (70:30, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 220 nm[3]

4. Data Analysis:

  • Identify the phenylimidazole peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of phenylimidazole in the sample by interpolating its peak area on the calibration curve.

Quantitative Data for HPLC Analysis of Phenylimidazole (Representative)
ParameterValueReference
Linearity Range 5–50 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 0.1 - 0.4 µg/mL[2]
Limit of Quantitation (LOQ) 0.4 - 1.2 µg/mL[2]
Retention Time Dependent on specific conditions, typically 3-10 min[1]

Gas Chromatography (GC) Method

GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds. For polar compounds like phenylimidazole, a derivatization step is often necessary to increase volatility and improve chromatographic peak shape.[4]

Application Note: GC-MS Analysis of Phenylimidazole

This method is suitable for the trace-level determination of phenylimidazole in various matrices, including environmental and biological samples. The protocol involves a derivatization step to enhance the volatility of the analyte.[4]

Principle: The sample is first subjected to a derivatization reaction to convert the polar phenylimidazole into a less polar and more volatile derivative. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected and identified by a mass spectrometer.

Experimental Protocol: GC-MS for Phenylimidazole (with Derivatization)

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Acetonitrile

  • Pyridine

  • Anhydrous ethanol

  • Isobutyl chloroformate (derivatizing agent)[4]

  • Phenylimidazole reference standard

  • Vortex mixer

  • Centrifuge

2. Sample Preparation and Derivatization:

  • Extraction: Extract phenylimidazole from the sample matrix using a suitable solvent (e.g., acetonitrile).

  • Derivatization: To the extracted sample, add 90 µL of acetonitrile, 60 µL of pyridine, 200 µL of anhydrous ethanol, and 70 µL of isobutyl chloroformate.[4] Vortex the mixture and allow it to react. The pH of the aqueous phase should be adjusted to 8.0 for optimal extraction of the derivatized compound.[4]

  • Extraction of Derivative: Extract the derivatized phenylimidazole using a non-polar solvent (e.g., hexane).

3. GC-MS Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[4]

  • Injector Temperature: 280 °C[4]

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 1 min, then ramp to 280 °C at a suitable rate (e.g., 10 °C/min), and hold for 5 min.[4]

  • Transfer Line Temperature: 280 °C[4]

  • Ion Source Temperature: 230 °C

  • Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity. The mass spectrum of 1-phenylimidazole shows a prominent molecular ion at m/z 144.[5]

4. Data Analysis:

  • Identify the derivatized phenylimidazole peak in the total ion chromatogram based on its retention time and mass spectrum.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.

Quantitative Data for GC-MS Analysis of Phenylimidazole (Representative)
ParameterValueReference
Linearity Range 0.1–10 µg/mL[4]
Correlation Coefficient (r²) > 0.99[4]
Limit of Detection (LOD) 0.05–0.9 µg/mL[4]
Limit of Quantitation (LOQ) 0.2–2.0 µg/mL[4]
Retention Time Dependent on specific conditions and derivative[4]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Mobile Phase filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample prep_std Prepare Standard Solutions hplc_system HPLC System (Pump, Injector, Column) prep_std->hplc_system Inject filter_sample->hplc_system Inject detector UV/DAD Detector hplc_system->detector chromatogram Obtain Chromatogram detector->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for the HPLC analysis of phenylimidazole.

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing extraction Extract Phenylimidazole from Matrix derivatization Derivatization with Isobutyl Chloroformate extraction->derivatization extract_derivative Extract Derivative derivatization->extract_derivative gcms_system GC-MS System (Injector, Column, MS) extract_derivative->gcms_system Inject tic Obtain Total Ion Chromatogram (TIC) gcms_system->tic mass_spec Identify by Mass Spectrum tic->mass_spec quantification Quantify Analyte mass_spec->quantification

Caption: Workflow for the GC-MS analysis of phenylimidazole.

Method_Selection cluster_properties Analyte & Sample Properties cluster_methods Analytical Methods start Start: Phenylimidazole Analysis volatility Volatility & Thermal Stability start->volatility concentration Analyte Concentration volatility->concentration High (Thermally Stable) hplc HPLC (High Concentration, Thermally Labile) volatility->hplc Low (Thermally Labile) concentration->hplc High gc GC/GC-MS (Volatile, Trace Levels) concentration->gc Low (Trace)

Caption: Logic for selecting between HPLC and GC for phenylimidazole analysis.

References

Application Notes and Protocols: Utilizing 2-Methyl-4-phenyl-1H-imidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Methyl-4-phenyl-1H-imidazole as a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies for imidazole derivatives and can be adapted for this specific compound.

I. N-Alkylation of this compound

The N-alkylation of imidazoles is a fundamental transformation for the synthesis of a wide range of biologically active molecules. The nitrogen atoms of the imidazole ring can be alkylated to introduce various functional groups, altering the compound's steric and electronic properties.

Application: Synthesis of N-alkylated imidazole derivatives as potential antifungal agents. Studies have shown that N-substituted 2-methylimidazole derivatives exhibit promising antifungal activity.[1]

Experimental Protocol: General Procedure for N-Alkylation

This protocol can be adapted for various alkylating agents.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Alkylating agent (e.g., alkyl halide, tosylate)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add the anhydrous solvent to dissolve the starting material.

  • Add the selected base (1.1-1.5 equivalents) portion-wise at a controlled temperature (typically 0 °C or room temperature).

  • Stir the mixture for 30-60 minutes to ensure complete deprotonation.

  • Slowly add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at the desired temperature (from room temperature to elevated temperatures) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[2][3]

Data Presentation: N-Alkylation Reaction Conditions

The following table can be used to document experimental results for the N-alkylation of this compound.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)*
1Methyl IodideNaHTHFrt12Data to be recorded
2Ethyl BromideK₂CO₃MeCNReflux24Data to be recorded
3Benzyl BromideDBUDMF80-10024Data to be recorded
4Propargyl BromideK₂CO₃MeCN603Data to be recorded

*Yields should be determined after purification.

Visualization of N-Alkylation Workflow

N_Alkylation_Workflow Start This compound Deprotonation Deprotonation with Base Start->Deprotonation Imidazolate Imidazolate Anion Deprotonation->Imidazolate Alkylation Nucleophilic Attack on Alkylating Agent (R-X) Imidazolate->Alkylation Product N-Alkylated Product Alkylation->Product Purification Purification Product->Purification

General workflow for N-alkylation.

II. N-Arylation of this compound

Copper-catalyzed N-arylation is a powerful method for the synthesis of N-arylimidazoles, which are important scaffolds in medicinal chemistry and materials science.

Application: Synthesis of N-aryl-2-methyl-4-phenyl-1H-imidazole derivatives for potential use as ligands or in the development of bioactive molecules.

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is based on established methods for the N-arylation of imidazoles and can be optimized for this compound.[4][5]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide, aryl bromide)

  • Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)

  • Ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃))

  • Solvent (e.g., Butyronitrile, Dimethylformamide (DMF))

  • Polyethylene glycol (PEG) (optional)

  • Dichloromethane

  • Celite

Procedure:

  • An oven-dried screw-capped test tube is charged with the copper catalyst, ligand, this compound, aryl halide (if solid), base, and a magnetic stir bar.

  • The reaction vessel is evacuated and back-filled with an inert gas (e.g., argon or nitrogen); this is repeated.

  • The solvent and aryl halide (if liquid) are added successively.

  • The reaction tube is sealed and stirred in a pre-heated oil bath for the designated time and at the appropriate temperature.

  • The reaction progress is monitored by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with dichloromethane and filtered through a plug of Celite, eluting with additional dichloromethane.

  • The filtrate is concentrated, and the resulting residue is purified by flash chromatography to provide the desired N-arylated product.[4]

Data Presentation: N-Arylation Reaction Conditions

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)*
1IodobenzeneCu₂O4,7-dimethoxy-1,10-phenanthrolineCs₂CO₃Butyronitrile11024Data to be recorded
2BromobenzeneCuI8-hydroxyquinoline(Et₄N)₂CO₃DMF/H₂O13016Data to be recorded
34-IodotolueneCu₂ONoneK₂CO₃DMF12024Data to be recorded

*Yields should be determined after purification.

Visualization of N-Arylation Logical Steps

N_Arylation_Steps Reactants Assemble Reactants: - Imidazole - Aryl Halide - Copper Catalyst - Ligand (optional) - Base - Solvent Inert_Atmosphere Establish Inert Atmosphere Reactants->Inert_Atmosphere Heating Heat Reaction Mixture Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC) Heating->Monitoring Workup Reaction Workup and Purification Monitoring->Workup Product Isolate N-Arylated Product Workup->Product

Key steps in N-arylation.

III. Application as a Precursor to N-Heterocyclic Carbene (NHC) Ligands for Suzuki Coupling

N-heterocyclic carbenes (NHCs) are a class of ligands that have found widespread use in catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound can serve as a precursor to NHC ligands.

Application: Synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling, where the NHC ligand derived from this compound can stabilize the palladium catalyst.

Workflow for NHC-Palladium Catalyzed Suzuki Coupling

The general workflow involves the synthesis of an imidazolium salt from this compound, followed by the in-situ generation of the NHC-palladium complex, which then catalyzes the Suzuki coupling reaction.

Visualization of the Workflow

Suzuki_Coupling_Workflow cluster_NHC_Prep NHC Precursor and Catalyst Generation cluster_Suzuki_Coupling Suzuki Coupling Reaction Start This compound Imidazolium_Salt N-Alkylation/Arylation to form Imidazolium Salt Start->Imidazolium_Salt NHC_Generation In-situ generation of NHC with Base Imidazolium_Salt->NHC_Generation Pd_Complex Formation of NHC-Palladium Complex NHC_Generation->Pd_Complex Coupling Cross-Coupling Pd_Complex->Coupling Reactants Aryl Halide + Arylboronic Acid Reactants->Coupling Product Biaryl Product Coupling->Product

Workflow for Suzuki coupling using an NHC precursor.

Protocol: General Procedure for Suzuki Coupling

This protocol provides a general method and should be optimized for specific substrates.

Materials:

  • Imidazolium salt derived from this compound

  • Palladium source (e.g., Palladium(II) acetate (Pd(OAc)₂))

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., Potassium phosphate (K₃PO₄))

  • Solvent system (e.g., Dioxane/Water)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, base, imidazolium salt, and palladium source.

  • Add the degassed solvent system.

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • After cooling, the reaction is worked up by partitioning between water and an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.[6]

Data Presentation: Suzuki Coupling Reaction

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)*
14-BromotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O10015Data to be recorded
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidCs₂CO₃Dioxane/H₂O10018Data to be recorded

*Yields should be determined after purification.

References

Protocol for N-Alkylation of Phenyl-Imidazoles: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of phenyl-imidazoles, a crucial transformation in the synthesis of many pharmacologically active compounds. The protocols cover conventional heating methods, microwave-assisted synthesis, and phase-transfer catalysis, offering a range of options to suit various laboratory setups and synthetic goals.

Introduction

N-alkylation of the imidazole ring is a fundamental step in medicinal chemistry, allowing for the introduction of various alkyl groups to modify the steric and electronic properties of the molecule. This modification can significantly impact the biological activity, solubility, and metabolic stability of the resulting compounds. Phenyl-imidazoles are a common scaffold in drug discovery, and their N-alkylation is a key strategy for generating diverse chemical libraries for screening.

The N-alkylation of phenyl-imidazoles can be achieved through several methods, each with its own advantages and limitations. This guide details three commonly employed techniques:

  • Conventional Heating: A traditional and widely used method involving the reaction of the phenyl-imidazole with an alkylating agent in the presence of a base and a suitable solvent at elevated temperatures.

  • Microwave-Assisted Synthesis: A modern technique that utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.[1][2]

  • Phase-Transfer Catalysis (PTC): A method that facilitates the reaction between reactants in immiscible phases (e.g., a solid base and an organic solution) through the use of a phase-transfer catalyst, often enabling milder reaction conditions.[3][4]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the N-alkylation of phenyl-imidazoles using different methodologies, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Conventional Heating Methods for N-Alkylation of Phenyl-Imidazoles
EntryPhenyl-imidazole SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-PhenylimidazoleBenzyl chlorideK₂CO₃AcetonitrileReflux685[5]
24-PhenylimidazoleEthyl bromideNaHDMFRoom Temp.1278[6]
32-Phenyl-1H-benzimidazoleDimethyl carbonate--140-High[7]
42-Phenyl-1H-benzimidazoleEthyl bromideNa₂CO₃DMSOIce bath -> RT-High[7]
5ImidazoleBenzyl chloridePotter's claySolvent-freeRoom Temp.0.0896[8]
Table 2: Microwave-Assisted N-Alkylation of Phenyl-Imidazoles
EntryPhenyl-imidazole SubstrateAlkylating AgentCatalyst/BaseSolventPower (W)Time (min)Yield (%)Reference
1Imidazole1-BromohexaneK₂CO₃Acetonitrile1002085[1]
2Benzimidazole2-(Chloromethyl)pyridine--1509079.9[1]
32,4,5-Triphenylimidazolep-AminoazobenzeneIonic Liquid-3001094.1[9]
4Benzil, Aldehyde, NH₄OAcGlyoxylic acid-Solvent-free8001.5-398[10]
Table 3: Phase-Transfer Catalysis (PTC) for N-Alkylation of Phenyl-Imidazoles

| Entry | Phenyl-imidazole Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Substituted benzimidazoles | C₃-C₁₀ alkyl bromides | TBAB | 30% aq. KOH | - | Room Temp. | - | High |[11] | | 2 | 2,4,5-Triphenyl-1H-imidazole | Bromoethane | Tetradodecylammonium bromide | - | CH₂Cl₂/H₂O | - | - | 92 |[12] | | 3 | (R)-2-(4-hydroxy-phenoxyl) propanoic acid | Butyl bromide | TBAB | K₂CO₃ | DMF | 80 | - | >90 |[4] |

Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the key experiments cited in the data tables.

Protocol 1: Conventional N-Alkylation using Potassium Carbonate

This protocol is a general method for the N-alkylation of phenyl-imidazoles using a solid base and a polar aprotic solvent.

Materials:

  • Phenyl-imidazole (1.0 equiv)

  • Alkyl halide (1.1-1.5 equiv)

  • Potassium carbonate (K₂CO₃) (1.5-2.0 equiv), finely powdered

  • Anhydrous acetonitrile (or DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenyl-imidazole (1.0 equiv) and anhydrous acetonitrile.

  • Add finely powdered potassium carbonate (1.5-2.0 equiv) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel if necessary.

Conventional_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reactants Add Phenyl-imidazole, K₂CO₃, and Acetonitrile start->add_reactants stir_rt Stir at RT add_reactants->stir_rt add_alkyl_halide Add Alkyl Halide stir_rt->add_alkyl_halide heat Heat to Reflux add_alkyl_halide->heat monitor Monitor by TLC heat->monitor cool_filter Cool and Filter monitor->cool_filter Reaction Complete concentrate Concentrate Filtrate cool_filter->concentrate extract Aqueous Work-up concentrate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end N-Alkylated Product purify->end

Conventional N-Alkylation Workflow
Protocol 2: Microwave-Assisted N-Alkylation

This protocol describes a rapid and efficient method for N-alkylation using microwave irradiation.[1]

Materials:

  • Phenyl-imidazole (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.3 equiv)

  • Acetonitrile (or DMF)

  • Microwave synthesis vials

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave synthesis vial, combine the phenyl-imidazole (1.0 equiv), alkyl halide (1.1 equiv), and potassium carbonate (1.3 equiv).

  • Add a minimal amount of acetonitrile or DMF to create a slurry.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 100-150°C) and power for a short duration (e.g., 5-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the inorganic base.

  • Wash the solid residue with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water, and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the crude product.

  • Purify by column chromatography if necessary.

Microwave_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification start Start mix_reactants Combine Phenyl-imidazole, Alkyl Halide, and K₂CO₃ in a Microwave Vial start->mix_reactants irradiate Microwave Irradiation (e.g., 120°C, 15 min) mix_reactants->irradiate cool_filter Cool and Filter irradiate->cool_filter concentrate Concentrate cool_filter->concentrate extract Aqueous Work-up concentrate->extract purify Purify extract->purify end N-Alkylated Product purify->end

Microwave-Assisted N-Alkylation Workflow
Protocol 3: Phase-Transfer Catalyzed (PTC) N-Alkylation

This protocol is suitable for reactions where the base is not soluble in the organic solvent, facilitating the reaction at the interface of the two phases.[11]

Materials:

  • Phenyl-imidazole (1.0 equiv)

  • Alkyl bromide (1.2 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Potassium hydroxide (KOH) (30% aqueous solution)

  • Toluene (or another suitable organic solvent)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the phenyl-imidazole (1.0 equiv), toluene, and tetrabutylammonium bromide (0.1 equiv).

  • Add the alkyl bromide (1.2 equiv) to the mixture.

  • With vigorous stirring, add the 30% aqueous potassium hydroxide solution.

  • Stir the biphasic mixture at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water to remove the catalyst and any remaining base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

PTC_Workflow cluster_prep Reaction Setup cluster_reaction Biphasic Reaction cluster_workup Work-up & Purification start Start add_organic Add Phenyl-imidazole, Alkyl Bromide, TBAB, and Toluene start->add_organic add_aqueous Add Aqueous KOH add_organic->add_aqueous stir Vigorous Stirring (RT or Gentle Heat) add_aqueous->stir monitor Monitor by TLC stir->monitor separate Separate Layers monitor->separate Reaction Complete wash Wash Organic Layer separate->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify dry_concentrate->purify end N-Alkylated Product purify->end

Phase-Transfer Catalyzed N-Alkylation Workflow

Signaling Pathways and Logical Relationships

The N-alkylation of a phenyl-imidazole proceeds via a nucleophilic substitution reaction. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The presence of a base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity.

Reaction_Mechanism Imidazole Phenyl-imidazole Imidazolate Phenyl-imidazolate Anion (Nucleophile) Imidazole->Imidazolate Deprotonation Base Base (e.g., K₂CO₃) Base->Imidazolate Product N-Alkyl-phenyl-imidazole Imidazolate->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->Product Byproduct Base-H⁺ + X⁻ Product->Byproduct

General Reaction Mechanism for N-Alkylation

References

Application Notes and Protocols: 2-Methyl-4-phenyl-1H-imidazole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for the design of novel therapeutic agents.[3] Among the vast library of imidazole-containing compounds, derivatives of 2-methyl-4-phenyl-1H-imidazole have emerged as promising candidates in the development of anticancer and anti-inflammatory agents. These compounds have shown potential as inhibitors of key signaling pathways, including the p38 MAP kinase pathway, which is implicated in inflammatory responses.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules derived from the this compound scaffold.

I. Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods for imidazole ring formation. A common and effective approach is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of the parent scaffold, 1-phenyl-1,2-propanedione can be reacted with formaldehyde and ammonia. Alternatively, α-haloketones can be reacted with amidines. Subsequent derivatization at the N-1 or N-3 positions, or further substitution on the phenyl ring, allows for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of this compound

This protocol is a general representation based on established imidazole syntheses.

Materials:

  • 1-Phenyl-1,2-propanedione

  • Formaldehyde (37% solution in water)

  • Ammonium acetate or aqueous ammonia

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-1,2-propanedione (1 equivalent) in ethanol.

  • Add a stoichiometric excess of ammonium acetate (e.g., 3-5 equivalents) and formaldehyde (2-3 equivalents).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

II. Bioactive Applications and Quantitative Data

Derivatives of the this compound scaffold have been primarily investigated for their anticancer and anti-inflammatory properties.

Anticancer Activity:

Substituted imidazole derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The following table summarizes the anticancer activity of various imidazole derivatives, providing a reference for the potential efficacy of compounds based on the this compound core.

Compound TypeCell LineActivity MetricValue (µM)Reference
Imidazole thione derivativeMDA-MB-231 (Breast)EC50>50[7]
Imidazole thione derivativePPC-1 (Prostate)EC50~25[7]
Oxoimidazole derivativeMDA-MB-231 (Breast)EC50~50[7]
Oxoimidazole derivativePPC-1 (Prostate)EC50~20[7]
1-Aryl-1H-imidazole-2(3H)-thioneMCF-7 (Breast)IC50Moderate to good[1]
1-Aryl-1H-imidazole-2(3H)-thioneHCT-116 (Colon)IC50Moderate to good[1]
1-Aryl-1H-imidazole-2(3H)-thioneHepG2 (Liver)IC50Moderate to good[1]

Anti-inflammatory Activity (p38α MAP Kinase Inhibition):

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6] Inhibition of p38α MAP kinase is a validated strategy for the treatment of inflammatory diseases. Tri- and tetra-substituted imidazoles are known potent inhibitors of this kinase.[6][8]

Compound TypeTargetActivity MetricValue (nM)Reference
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amidep38α MAP KinaseIC50403.57 ± 6.35[4][9]
Adezmapimod (SB203580) - Referencep38α MAP KinaseIC50222.44 ± 5.98[4][9]

III. Experimental Protocols for Biological Evaluation

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability and determine the IC50/EC50 values using a suitable software.

Protocol: p38α MAP Kinase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the synthesized compounds against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2 mM DTT, 0.01% Triton X-100)

  • ATP solution

  • Substrate (e.g., ATF2)

  • Synthesized imidazole derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Add the kinase buffer, recombinant p38α MAP kinase, and the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values.

IV. Visualizations of Pathways and Workflows

p38 MAP Kinase Signaling Pathway

The following diagram illustrates the central role of p38 MAP kinase in the inflammatory response, a key target for imidazole-based inhibitors.

p38_MAPK_pathway ext_stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) mapkkk MAPKKK (e.g., TAK1, MEKKs) ext_stimuli->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38 p38 MAP Kinase mkk3_6->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) substrates->cytokines inflammation Inflammatory Response cytokines->inflammation inhibitor This compound Derivative inhibitor->p38

Caption: Inhibition of the p38 MAP kinase signaling cascade by a this compound derivative.

General Workflow for Synthesis and Evaluation

This diagram outlines the logical flow from the synthesis of novel imidazole derivatives to their biological evaluation.

synthesis_workflow synthesis Synthesis of This compound Derivatives purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Screening purification->screening anticancer Anticancer Assays (e.g., MTT Assay) screening->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., p38 Kinase Assay) screening->anti_inflammatory data_analysis Data Analysis (IC50/EC50 Determination) anticancer->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Workflow for the synthesis and biological evaluation of novel imidazole derivatives.

References

Application Notes and Protocols: Antifungal and Antibacterial Activity of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of imidazole derivatives, detailing their mechanisms of action and providing standardized protocols for evaluating their efficacy.

Introduction

Imidazole is a five-membered heterocyclic aromatic compound that serves as a critical scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including significant antifungal and antibacterial effects.[1][2][3][4][5][6][7] This has led to the development of numerous imidazole-based therapeutic agents. The versatility of the imidazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of antimicrobial potency and spectrum.[8]

Antifungal Activity

The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][9] Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[9] The disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.[1][2][3] Some imidazole derivatives may also interfere with the synthesis of triglycerides and phospholipids and alter oxidative and peroxidative enzyme activities, contributing to cellular damage.[1][2]

Signaling Pathway: Antifungal Mechanism of Imidazole Derivatives

Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_action Imidazole Action cluster_membrane Fungal Cell Membrane Squalene Squalene Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Lanosterol synthase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Cell Death) Lanosterol->Disrupted_Membrane Accumulation of toxic sterols Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Imidazole Imidazole Derivative Imidazole->Lanosterol Inhibition

Caption: Antifungal mechanism of imidazole derivatives via inhibition of ergosterol biosynthesis.

Antibacterial Activity

The antibacterial mechanisms of imidazole derivatives are more varied and can depend on the specific structural modifications of the imidazole core.[5] Generally, their modes of action include:

  • Cell Wall Synthesis Inhibition: Some derivatives interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.[5][8]

  • DNA Replication Interference: Certain imidazole compounds can inhibit enzymes involved in bacterial DNA replication and repair, leading to DNA damage and cell death.[5]

  • Cell Membrane Disruption: Similar to their antifungal action, some derivatives can disrupt the integrity of the bacterial cell membrane, causing leakage of cellular contents.[3][5][8]

Experimental Workflow: Investigating Antibacterial Mechanisms

Antibacterial_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesize Imidazole Derivatives Characterization Structural Characterization (NMR, FTIR) Synthesis->Characterization MIC Determine MIC (Broth Microdilution) Characterization->MIC MBC Determine MBC MIC->MBC CellWall Cell Wall Integrity Assay MBC->CellWall DNA DNA Gyrase Inhibition Assay MBC->DNA Membrane Membrane Permeability Assay MBC->Membrane

Caption: Workflow for the investigation of the antibacterial activity of imidazole derivatives.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected imidazole derivatives against various bacterial and fungal strains as reported in the literature.

Table 1: Antibacterial Activity of Imidazole Derivatives (MIC in µg/mL)

Imidazole DerivativeS. aureusMRSAE. coliP. aeruginosaA. baumanniiReference
HL16251250---[10]
HL2625625250025002500[10]
3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide4-8----[10]

Table 2: Antifungal Activity of Imidazole Derivatives (MIC in µg/mL)

Imidazole DerivativeC. albicansC. neoformansReference
3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide-4-8[10]
Thiabendazole0.03 - >4-[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12][13]

1. Materials:

  • Test imidazole derivatives

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

2. Preparation of Reagents and Inoculum:

  • Compound Preparation: Prepare a stock solution of each imidazole derivative in a suitable solvent (e.g., DMSO). Further dilutions are made in the appropriate broth to achieve the desired test concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

  • The last well in each row should serve as a growth control (no compound). A well with broth only will serve as a sterility control.

  • Add 100 µL of the prepared inoculum to each well (except the sterility control).

  • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the imidazole derivative that completely inhibits the visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay.[3][4][14][15][16]

1. Materials:

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipette and tips

2. Assay Procedure:

  • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • From each selected well, aspirate a 10-100 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubate the plates under the same conditions as the MIC assay.

3. Interpretation of Results:

  • The MBC or MFC is the lowest concentration of the imidazole derivative that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).[3]

Workflow for MIC and MBC/MFC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC/MFC Assay Prep_Compound Prepare Serial Dilutions of Imidazole Derivative Inoculate Inoculate Microtiter Plate Prep_Compound->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate_MIC Incubate Plate Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_MBC Incubate Plates Subculture->Incubate_MBC Read_MBC Read MBC/MFC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Workflow for the determination of Minimum Inhibitory and Bactericidal/Fungicidal Concentrations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-4-phenyl-1H-imidazole.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a clear question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in imidazole synthesis, particularly via methods like the Debus-Radziszewski reaction or related condensations, are a common challenge.[1] Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical.

    • Solution: Ensure the reaction is heated appropriately, as higher temperatures can sometimes lead to decomposition.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after completion, which can cause degradation.[2] Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times.[3][4][5]

  • Purity of Reactants: Impurities in starting materials like α-bromoacetophenone or acetamidine hydrochloride can lead to side reactions and lower the yield of the desired product.

    • Solution: Use high-purity starting materials. If necessary, purify the reactants before use.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and continue monitoring by TLC until the starting materials are consumed.[2]

  • Stoichiometry of Reactants: An incorrect molar ratio of reactants can result in unreacted starting materials and the formation of byproducts.

    • Solution: A slight excess of the amidine component is sometimes used to ensure the complete consumption of the ketone.

Q2: I am observing multiple spots on the TLC of my crude product. What are the likely side products?

A2: The formation of multiple products is a known issue in imidazole synthesis.[1] Common side products can include:

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of starting materials in the crude product.

  • Intermediates: The reaction proceeds through several intermediates; if the reaction stalls, these may be present.

  • Self-condensation Products: Aldehydes or ketones can undergo self-condensation under certain conditions.

  • Over-alkylation or Arylation Products: If using methods involving N-alkylation or N-arylation, multiple substitutions on the imidazole ring can occur.

Solution:

  • Optimize reaction conditions to favor the formation of the desired product.

  • Careful purification of the crude product using column chromatography or recrystallization is essential to isolate the this compound.

Q3: What is the best method for purifying the final product?

A3: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is an effective method if the desired product is a solid and the impurities have different solubility profiles.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble and upon cooling, the product crystallizes out, leaving the impurities in the solution. Common solvent systems for imidazoles include ethanol, or mixtures like chloroform/petroleum ether.

  • Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used. The polarity of the mobile phase can be adjusted to achieve optimal separation. A good starting point is a 1:1 mixture of ethyl acetate and hexane, with the ratio adjusted based on TLC analysis.[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.

  • Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate (silica gel). The plate is then developed in a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spots and the appearance of the product spot indicate the progress of the reaction. The reaction is considered complete when the starting material spots are no longer visible.

Data Presentation: Comparative Yields of Imidazole Synthesis

The yield of this compound can vary significantly depending on the synthetic method employed. The following table summarizes reported yields for similar imidazole syntheses under different conditions.

Synthesis MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Debus-Radziszewski Benzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95
Microwave-Assisted 2-Bromo-1-phenylethanone, AcetamidineTEBAEthanolMicrowave (700W)3.5 min~70-80
Catalyst-Free Vinyl Azide, AmidineDBUAcetonitrile808 h~89
Ultrasound-Assisted Phenylglyoxal monohydrate, Aldehyde, Ammonium AcetateNoneMethanolRoom Temperature1 h~57-73

Experimental Protocols

Synthesis of this compound from α-Bromoacetophenone and Acetamidine Hydrochloride

This protocol describes a common and direct method for the synthesis of this compound.

Materials:

  • α-Bromoacetophenone

  • Acetamidine hydrochloride

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Ethanol or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-bromoacetophenone (1.0 eq) and acetamidine hydrochloride (1.2 eq) in ethanol or acetonitrile.

  • Base Addition: Add a base such as sodium bicarbonate or potassium carbonate (2.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and stir for 3-5 hours.

  • Monitoring: Monitor the progress of the reaction by TLC using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is complete when the α-bromoacetophenone spot has disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product alpha-Bromoacetophenone alpha-Bromoacetophenone Reaction Reaction alpha-Bromoacetophenone->Reaction Acetamidine HCl Acetamidine HCl Acetamidine HCl->Reaction Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Reaction Work-up Work-up Reaction->Work-up Crude Product Purification Purification Work-up->Purification Crude Product This compound This compound Purification->this compound Pure Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Suboptimal Reaction Conditions start->cause1 cause2 Impure Reactants start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Side Reactions start->cause4 sol1 Optimize Temperature & Time (Consider Microwave) cause1->sol1 sol2 Purify Starting Materials cause2->sol2 sol3 Extend Reaction Time (Monitor by TLC) cause3->sol3 sol4 Optimize Stoichiometry & Purify Product cause4->sol4

Caption: Troubleshooting workflow for synthesis issues.

Radziszewski_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,2-Dicarbonyl diimine Diimine dicarbonyl->diimine aldehyde Aldehyde condensation_product Condensation with Aldehyde aldehyde->condensation_product ammonia Ammonia (2 eq.) ammonia->diimine diimine->condensation_product imidazole Imidazole condensation_product->imidazole Cyclization & Aromatization

Caption: Simplified Debus-Radziszewski reaction mechanism.

References

Technical Support Center: Purification of 2-Methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methyl-4-phenyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a suitable stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase due to its polarity, which allows for effective separation of the target compound from less polar impurities.

Q2: What is a good starting solvent system (mobile phase) for the purification of this compound on a silica gel column?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like n-hexane and a moderately polar solvent like ethyl acetate. Based on the purification of structurally similar compounds, a common starting ratio is in the range of 1:1 to 9:1 n-hexane:ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar impurities, a small amount of methanol could be added to the mobile phase.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound is a UV-active compound due to the presence of the phenyl and imidazole rings, and it can be visualized under a UV lamp at 254 nm, where it will appear as a dark spot against a fluorescent background.[1] Alternatively, iodine vapor can be used, which will stain the compound a brownish color.[2] For more specific visualization, a p-anisaldehyde stain can be effective for imidazole derivatives.

Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A4: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to elute it from the silica gel. You can try adding a more polar solvent, such as methanol, to your mobile phase. Start with a small percentage (e.g., 1-5%) of methanol in dichloromethane or ethyl acetate.

Q5: What are the common impurities I should expect from the synthesis of this compound?

A5: Common synthetic routes, such as the condensation reaction between an alpha-haloketone and an amidine, or a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia, may result in unreacted starting materials or side-products. Potential impurities could include unreacted benzil, phenylacetone, or byproducts from self-condensation of the starting materials.

Troubleshooting Guide

Problem Possible Cause Solution
The compound elutes too quickly (high Rf value). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., n-hexane).
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate or a small amount of methanol).
Poor separation of the desired compound from an impurity (streaking or overlapping spots on TLC). 1. Inappropriate solvent system. 2. Column overloading. 3. Column packed improperly.1. Optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/ethyl acetate) to improve separation. 2. Reduce the amount of crude material loaded onto the column. 3. Ensure the column is packed uniformly without any cracks or channels.
The purified compound is still impure after column chromatography. Co-elution with an impurity that has a similar polarity.1. Re-purify the collected fractions using a shallower solvent gradient or a different solvent system. 2. Consider recrystallization of the partially purified product from a suitable solvent.
Product seems to be degrading on the column. The silica gel may be too acidic for the basic imidazole compound.1. Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine in the mobile phase. 2. Consider using a different stationary phase, such as neutral or basic alumina.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

A preliminary TLC analysis is crucial to determine the optimal solvent system for column chromatography.

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with iodine vapor.

  • Optimization: Adjust the solvent system ratio to achieve an Rf value of approximately 0.25-0.35 for the desired compound to ensure good separation on the column.

Column Chromatography Protocol

This protocol is a general guideline and may need to be optimized based on the results of your TLC analysis.

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Place a small plug of cotton wool or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the cotton wool.

    • Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar solvent system determined by TLC.

    • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial solvent system.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase as the elution progresses.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by performing TLC on the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Parameter Description Reference/Starting Point
Stationary Phase Adsorbent used for separation.Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase Solvent or mixture of solvents used for elution.n-Hexane / Ethyl Acetate
Solvent Ratio Starting ratio of non-polar to polar solvent.9:1 to 1:1 (v/v)
Target Rf Value Ideal retention factor for good separation.~0.25 - 0.35
Visualization Method to detect the compound on a TLC plate.UV light (254 nm), Iodine vapor

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Solvent System column_prep Prepare Silica Gel Column tlc->column_prep Optimized Solvent System loading Load Sample onto Column column_prep->loading sample_prep Dissolve Crude Product in Minimal Solvent sample_prep->loading elution Elute with Solvent System (Isocratic or Gradient) loading->elution collection Collect Fractions elution->collection fraction_tlc Monitor Fractions by TLC collection->fraction_tlc pooling Combine Pure Fractions fraction_tlc->pooling Identify Pure Fractions evaporation Evaporate Solvent pooling->evaporation pure_product Obtain Purified This compound evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of imidazole and its derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of imidazole compounds in a question-and-answer format.

Q1: My imidazole compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the solvent's boiling point or if there are significant impurities.[1][2] Here are some strategies to resolve this issue:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool at a much slower rate.[3][4] Slow cooling can be achieved by insulating the flask.[4]

  • Adjust Solvent Polarity: The polarity of the solvent might be too similar to your compound. Try a different solvent or a co-solvent system.[3][5]

  • Increase Solvent Volume: Add a small amount of additional hot solvent to ensure the compound is fully dissolved.[4]

  • Lower Crystallization Temperature: Ensure there is a significant temperature difference between the boiling point of the solvent and the melting point of your compound.[2][3]

Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A2: A supersaturated solution may not crystallize spontaneously due to a kinetic barrier.[4] The following techniques can help induce crystal formation:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[4][6]

  • Seed Crystals: Introduce a tiny crystal of the pure imidazole compound into the cooled, supersaturated solution to provide a template for crystal growth.[4][6]

  • Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][7]

  • Cooling: If room temperature cooling is unsuccessful, try placing the flask in an ice bath or refrigerator.[8]

Q3: The yield of my recrystallized imidazole compound is very low. How can I improve it?

A3: A low yield can result from several factors during the recrystallization process.[7] Consider the following to improve your yield:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product. Using too much solvent will result in a significant portion of the compound remaining in the solution upon cooling.[6][7]

  • Ensure Complete Precipitation: Cool the solution thoroughly in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[4][8]

  • Proper Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.[3]

  • Avoid Premature Crystallization: If performing hot filtration to remove insoluble impurities, ensure the funnel and filter paper are pre-heated to prevent the product from crystallizing prematurely on the filter.[4]

Q4: My basic imidazole derivative shows poor peak shape (tailing) on a silica gel column. What can be done?

A4: Tailing of basic compounds on silica gel is a common issue. Adding a basic modifier to the mobile phase can significantly improve the peak shape. A small amount of triethylamine (TEA) or ammonia (typically 0.1-1%) can be added to the eluent to prevent the basic imidazole from strongly interacting with the acidic silica gel.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the recrystallization of imidazole compounds.

Q1: What is the best solvent for recrystallizing imidazole?

A1: The ideal recrystallization solvent is one in which the imidazole compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] Water is often a good solvent for growing well-shaped imidazole crystals.[9] For substituted imidazoles, various organic solvents and solvent mixtures are used. Common choices include ethanol, isopropanol/n-hexane, and toluene.[4][10][11] It is always recommended to perform small-scale solubility tests to determine the best solvent or solvent system for your specific compound.[3]

Q2: How do I select a suitable solvent system for recrystallization?

A2: A good starting point is to test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.[3] An ideal single solvent will dissolve the compound when hot but not at room temperature. For a mixed solvent system, the compound should be highly soluble in one solvent (the "soluble solvent") and poorly soluble in the other (the "anti-solvent").[4]

Q3: What are common impurities in imidazole synthesis that need to be removed during recrystallization?

A3: Impurities can include unreacted starting materials, such as imidazole itself, and byproducts from the reaction. For example, in the synthesis of 4-iodo-1H-imidazole, impurities can include unreacted imidazole and over-iodinated species like 4,5-diiodo-1H-imidazole.[4] A well-executed recrystallization should effectively remove these byproducts.

Q4: Can I use an aqueous wash to remove residual imidazole from my reaction mixture?

A4: Yes, imidazole is water-soluble, so an aqueous wash of your organic layer during workup is an effective purification step. An acidic wash (e.g., with dilute HCl) will protonate the imidazole, further increasing its solubility in the aqueous layer. However, be cautious if your desired product is sensitive to acid.[3]

Quantitative Data Summary

The following table summarizes key quantitative data related to the recrystallization of a representative imidazole derivative, 4-iodo-1H-imidazole.

ParameterValueSolvent SystemSource
Solvent Ratio1 g crude : 1-20 mLIsopropanol, n-Hexane, Water, Ethanol, Ethyl Acetate[4]
Yield~70%Isopropanol/n-Hexane[4]
Melting Point137-138 °CNot Specified[4]
Detailed Experimental Protocol: Recrystallization of 4-Iodo-1H-Imidazole

This protocol is a generalized procedure for the recrystallization of 4-iodo-1H-imidazole, based on common laboratory practices.[4]

  • Solvent Selection: Based on preliminary tests, select an appropriate solvent system (e.g., isopropanol/n-hexane).[4]

  • Dissolution: Place the crude 4-iodo-1H-imidazole in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., isopropanol) and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.[4]

  • Crystallization: If using a mixed solvent system, slowly add the anti-solvent (e.g., n-hexane) to the hot solution until a slight turbidity persists. Add a drop or two of the hot soluble solvent to redissolve the precipitate. Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals under vacuum.[3][4]

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Imidazole Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Allow Solution to Cool Slowly dissolve->cool No hot_filtration->cool Yes induce_crystallization Induce Crystallization (if necessary) cool->induce_crystallization collect Collect Crystals by Vacuum Filtration cool->collect Crystals Form induce_crystallization->dissolve No Crystals induce_crystallization->collect Crystals Form wash Wash with Cold Solvent collect->wash dry Dry the Pure Crystals wash->dry end_product Pure Imidazole Compound dry->end_product

Caption: General workflow for the recrystallization of imidazole compounds.

Troubleshooting_Oiling_Out Troubleshooting 'Oiling Out' start Compound 'Oils Out' reheat Reheat to Dissolve Oil start->reheat decision Cause of Oiling Out? reheat->decision slow_cool Cool Solution Slowly decision->slow_cool Cooling Too Rapid add_solvent Add More Solvent decision->add_solvent Insufficient Solvent change_solvent Change Solvent System decision->change_solvent Inappropriate Solvent success Crystals Form slow_cool->success failure Still Oiling Out slow_cool->failure add_solvent->success add_solvent->failure change_solvent->success change_solvent->failure

Caption: Decision tree for troubleshooting the "oiling out" phenomenon.

References

Technical Support Center: Optimizing Solvent Systems for Imidazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of imidazole and its derivatives. The following sections offer detailed guidance on optimizing solvent systems, addressing common experimental challenges, and implementing effective purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to consider for imidazole recrystallization?

A1: The choice of solvent is critical and depends on the specific imidazole derivative. For unsubstituted imidazole, polar solvents are generally a good starting point due to its high polarity.[1] It is highly soluble in water and alcohols.[1] For substituted imidazoles, a screening of solvents with varying polarities is recommended. A good recrystallization solvent will dissolve the imidazole compound sparingly at room temperature but readily at elevated temperatures.[2] Mixed solvent systems are often highly effective.[3] For instance, a mixture of isopropanol and n-hexane has been successfully used for 4-iodo-1H-imidazole.[3] Other reported solvents for imidazole crystallization include methanol, benzene, toluene, and diethyl ether (often in mixtures).[4]

Q2: What are common impurities I might encounter in my crude imidazole product?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include unreacted starting materials (e.g., glyoxal, aldehydes, ammonia), isomeric byproducts, and over-reaction products.[5][6] For example, in syntheses involving glyoxal and aromatic diamines, quinoxaline-type impurities can form.[5] Incomplete reactions can also lead to the presence of intermediates.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling.[3] This can be caused by a low melting point of the compound, the presence of impurities that depress the melting point, or a suboptimal solvent system.[3][7] Here are some troubleshooting steps:

  • Increase Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved.[3]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath.[2][3]

  • Adjust Solvent System: If using a mixed solvent system, try altering the ratio of the "good" solvent to the "anti-solvent."[3] You might also need to select a different solvent pair.[3][7]

  • Charcoal Treatment: If colored impurities are present, they may contribute to oiling out. A hot filtration step with activated charcoal can help remove them.[3]

Q4: No crystals are forming even after my solution has cooled. How can I induce crystallization?

A4: A supersaturated solution may require intervention to initiate crystallization.[3] Here are several techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can serve as nucleation sites.[2][3]

  • Seed Crystals: Introduce a tiny, pure crystal of your imidazole compound into the cooled solution to act as a template for crystal growth.[3]

  • Reduce Solvent Volume: If too much solvent was added, you can carefully evaporate some of it to increase the concentration of your compound.[2]

  • Anti-solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes slightly turbid.[2]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Low Yield of Purified Imidazole - The chosen solvent is too good, and the compound remains partially dissolved at low temperatures.- Significant product loss during transfers or filtration.- The compound may have "oiled out" and was lost during decantation.- Select a solvent system where the imidazole has lower solubility at cold temperatures.- Optimize the solvent-to-solute ratio; use the minimum amount of hot solvent necessary for complete dissolution.[3]- Ensure efficient recovery during filtration by using appropriate techniques (e.g., washing the crystals with a small amount of cold solvent).
Recrystallized Product is Still Impure - A single recrystallization may be insufficient to remove all impurities.- Insoluble impurities were not removed prior to crystallization.- Impurities have similar solubility profiles to the target compound.- Perform a second recrystallization.[2]- If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample before cooling.[2]- Consider an alternative purification method such as column chromatography or acid-base extraction to remove impurities with different chemical properties.[5][8]
Difficulty Finding a Suitable Single Solvent - No single solvent provides the ideal solubility characteristics (sparingly soluble when cold, very soluble when hot).- Use a mixed solvent system. Dissolve the imidazole in a "good" solvent at an elevated temperature, and then add a "poor" or "anti-solvent" until the solution becomes turbid.[2][3]
Colored Impurities in the Final Product - Presence of colored byproducts from the synthesis.- Treat the hot solution with activated charcoal before filtration to adsorb the colored impurities.[3]

Data Presentation: Solvent System Selection

The selection of an appropriate solvent system is paramount for successful imidazole purification. The following tables summarize the solubility of imidazole in various solvents and provide examples of effective solvent systems for recrystallization.

Table 1: Solubility of Imidazole in Common Solvents

SolventSolubilityReference
WaterHighly soluble (approx. 63.3 g/100mL at 20°C)[1][9]
EthanolVery soluble[9]
Diethyl EtherSoluble[9]
AcetoneSoluble[9]
PyridineSoluble[9]
BenzeneSlightly soluble[9]
TolueneLow solubility[10][11]
DichloromethaneVery low solubility[10][11]
1-ChlorobutaneVery low solubility[10][11]

Table 2: Example Solvent Systems for Imidazole Derivative Purification

Imidazole DerivativeSolvent SystemYieldReference
4-iodo-1H-imidazoleIsopropanol/n-Hexane~70%[3]
2-methylimidazoleToluene wash, then pentane wash97.3% purity[12]
General ImidazolesMethanol, Benzene, Toluene, Diethyl Ether (often in mixtures)-[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure for Imidazole Derivatives

This protocol outlines a general method for purifying solid imidazole derivatives by recrystallization.

1. Solvent Selection:

  • Place a small amount of the crude imidazole in a test tube.

  • Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[2]

  • If the compound is soluble at room temperature, it is not a suitable single solvent for recrystallization. If it is insoluble even when heated, it is also not a good choice.[2]

  • Test several solvents to identify the optimal one or a suitable pair for a mixed solvent system.

2. Dissolution:

  • Place the crude imidazole in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (or the more soluble solvent in a mixed system).

  • Heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).

  • Continue adding the hot solvent dropwise until the solid is completely dissolved.[3] Avoid adding a large excess of solvent.

3. Decolorization (Optional):

  • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if charcoal was used or insoluble impurities are present):

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal or any insoluble impurities.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Final Product crude_product Crude Imidazole solvent_selection Solvent Screening crude_product->solvent_selection dissolution Dissolution in Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation Isolation via Filtration crystallization->isolation drying Drying isolation->drying pure_product Pure Imidazole Crystals drying->pure_product

Caption: A generalized workflow for the purification of imidazole via recrystallization.

troubleshooting_logic start Start Purification oiling_out Problem: 'Oiling Out' Solution start->oiling_out Observe oil no_crystals Problem: No Crystals Form Solution start->no_crystals Clear solution upon cooling impure_product Problem: Product Impure Solution start->impure_product Crystals form, but analysis shows impurities solution_oiling 1. Add more solvent 2. Slow cooling rate 3. Adjust solvent system oiling_out:sol->solution_oiling solution_no_crystals 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_crystals:sol->solution_no_crystals solution_impure 1. Re-recrystallize 2. Hot filtration 3. Use charcoal impure_product:sol->solution_impure solution_oiling->start Retry solution_no_crystals->start Retry solution_impure->start Retry

References

Technical Support Center: Synthesis of 2,4-Disubstituted-1H-Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-disubstituted-1H-imidazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 2,4-disubstituted-1H-imidazoles, offering potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue and can stem from several factors depending on the synthetic method employed. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base is critical. For the widely used condensation of α-haloketones and amidines, anhydrous conditions with bases like potassium carbonate in solvents such as THF or DMF often result in low yields.[1] A significant improvement is often observed using a mixed aqueous-organic solvent system, such as aqueous tetrahydrofuran (THF), with potassium bicarbonate as the base under vigorous reflux.[2] This is because amidines are more nucleophilic than water, leading to a faster condensation rate compared to the decomposition of the α-bromoketone.[1]

  • Decomposition of Starting Materials: α-haloketones can be unstable, especially under basic aqueous conditions.[1] To minimize decomposition, it is recommended to add the α-haloketone solution slowly to the reaction mixture containing the amidine.[2]

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. Insufficient reaction time will lead to lower yields.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. For instance, in the modular synthesis from ketones and aldehydes, the formation of glyoxal intermediates needs to be optimized.[3][4][5][6][7]

Q2: I am observing the formation of multiple products or impurities. How can I minimize side reactions and purify my target compound?

A2: The formation of side products is a common challenge. Here are some strategies to address this:

  • Minimizing Side Products:

    • Control of Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one reactant may lead to the formation of undesired byproducts.

    • Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to decomposition or alternative reaction pathways.

    • Choice of Base: In the condensation of α-haloketones and amidines, using a mild base like potassium bicarbonate is preferable as it primarily acts to scavenge the acid produced during the reaction, minimizing base-catalyzed side reactions.[1]

  • Purification Strategies:

    • Crystallization: For many 2,4-disubstituted imidazoles, crystallization is an effective purification method. After the reaction work-up, the crude product can often be recrystallized from a suitable solvent like ethanol to obtain a high-purity product.[8]

    • Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a standard method for separating the desired imidazole from impurities. The choice of eluent will depend on the polarity of your compound and the impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[9][10]

    • Acid-Base Extraction: Imidazoles are basic and can be protonated. This property can be exploited for purification. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated imidazole will move to the aqueous layer, leaving non-basic impurities behind. After washing the aqueous layer with an organic solvent, the aqueous layer can be basified to precipitate the purified imidazole, which can then be extracted with an organic solvent.[11]

Q3: My reaction is not proceeding, or is very slow. What steps can I take to initiate or accelerate the reaction?

A3: A stalled or slow reaction can be frustrating. Consider the following troubleshooting steps:

  • Check Reagent Quality: Ensure that your starting materials and reagents are pure and, if necessary, freshly prepared or purified. Impurities in the starting materials can inhibit the reaction.

  • Temperature: Ensure the reaction is being conducted at the optimal temperature. For many imidazole syntheses, heating is required to overcome the activation energy. For example, the condensation of α-haloketones and amidines is often carried out at reflux.[2]

  • Catalyst Activity (if applicable): If your synthesis uses a catalyst, ensure it is active and used in the correct amount. Some catalysts can be sensitive to air or moisture.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction. For instance, in the condensation of α-haloketones and amidines, aqueous THF has been shown to be superior to aqueous DMF or alcohols in bringing the polar amidine and non-polar α-haloketone into the same phase.[1]

Q4: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my synthesis?

A4: The formation of a mixture of regioisomers, such as 2,4- and 2,5-disubstituted imidazoles, can complicate purification and reduce the yield of the desired product. Here are some factors to consider:

  • Electronic and Steric Effects: The electronic and steric properties of the substituents on your starting materials can influence the regiochemical outcome. Strong electron-withdrawing or bulky groups can direct the cyclization to favor one isomer over another.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can also affect regioselectivity. It is advisable to screen different reaction conditions to optimize for the desired regioisomer.

  • Analytical Characterization: Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) to distinguish between the different regioisomers and quantify their ratio. This information is crucial for optimizing the reaction conditions.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the yields of 2,4-disubstituted-1H-imidazoles obtained through different synthetic methods, providing a basis for comparison.

Synthesis MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Condensationα-Haloketone, AmidineK₂CO₃THF/DMFRefluxVariesPoor to Moderate[1]
Optimized Condensationα-Bromoketone, AmidineKHCO₃Aqueous THFReflux18-20 h83-91[1][2]
[3+2] CyclizationVinyl Azide, AmidineDBUAcetonitrile808 h66-91[9][10]
Modular One-PotKetone, Aldehyde, NH₄OAcHBr (cat.), DMSODMSO, MeOH85Varies23-85[3][4][5][6][7]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol 1: Optimized Condensation of α-Bromoketones with Amidines[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the amidine hydrochloride and potassium bicarbonate to a mixture of tetrahydrofuran (THF) and water.

  • Heating: Heat the mixture to a vigorous reflux.

  • Addition of α-Bromoketone: Prepare a solution of the α-bromoketone in THF. Add this solution dropwise to the refluxing amidine mixture over a period of 30 minutes.

  • Reaction: Continue to heat the reaction mixture at reflux for 18-20 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure.

  • Isolation: The product will often precipitate from the remaining aqueous solution. Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Catalyst-Free [3+2] Cyclization of Vinyl Azides with Amidines[9][10]
  • Reaction Setup: In a sealed reaction tube, combine the vinyl azide, amidine hydrochloride, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile.

  • Heating: Heat the reaction mixture at 80 °C for 8 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure 2,4-disubstituted-1H-imidazole.

Protocol 3: Modular One-Pot Synthesis from Ketones and Aldehydes[3][4][5][6][7]
  • Oxidation Step: To a solution of the methyl ketone in dimethyl sulfoxide (DMSO), add a catalytic amount of hydrobromic acid (HBr). Heat the mixture at 85 °C. Monitor the formation of the corresponding glyoxal by TLC.

  • Condensation Step: In a separate flask, prepare a mixture of the aldehyde and ammonium acetate in methanol.

  • One-Pot Reaction: After the oxidation is complete, add the solution containing the glyoxal to the mixture of the aldehyde and ammonium acetate.

  • Reaction: Stir the reaction mixture at the appropriate temperature and for the required time, as optimized for the specific substrates.

  • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up. Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted-1H-imidazole.

Mandatory Visualization

Diagram 1: Reaction Mechanism for Condensation of α-Haloketone and Amidine

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Amidine Amidine Intermediate1 Nucleophilic Attack (Tetrahedral Intermediate) Amidine->Intermediate1 1. Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 2. Intermediate3 Dehydration Intermediate2->Intermediate3 3. Imidazole 2,4-Disubstituted -1H-imidazole Intermediate3->Imidazole 4.

Caption: Mechanism of imidazole synthesis from α-haloketone and amidine.

Diagram 2: Experimental Workflow for Modular One-Pot Synthesis

experimental_workflow Start Start: Ketone & Aldehyde Oxidation Step 1: Oxidation (Ketone to Glyoxal) - HBr (cat.), DMSO, 85°C Start->Oxidation Reaction Step 3: One-Pot Reaction & Cyclization Oxidation->Reaction Condensation Step 2: Condensation - Aldehyde, NH₄OAc, MeOH Condensation->Reaction Workup Step 4: Aqueous Work-up Reaction->Workup Purification Step 5: Column Chromatography Workup->Purification Product End: 2,4-Disubstituted -1H-imidazole Purification->Product

Caption: Workflow for the modular one-pot synthesis of 2,4-disubstituted imidazoles.

Diagram 3: Logical Troubleshooting Workflow for Low Yield

troubleshooting_workflow Problem Problem: Low Yield CheckConditions Check Reaction Conditions (Temp, Time, Solvent, Base) Problem->CheckConditions CheckReagents Check Reagent Purity & Stoichiometry Problem->CheckReagents MonitorReaction Monitor Reaction Progress (TLC/HPLC) Problem->MonitorReaction OptimizeConditions Optimize Conditions (e.g., aqueous THF, KHCO₃) CheckConditions->OptimizeConditions PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents AdjustTime Adjust Reaction Time MonitorReaction->AdjustTime Solution Improved Yield OptimizeConditions->Solution PurifyReagents->Solution AdjustTime->Solution

Caption: Troubleshooting workflow for addressing low reaction yields.

References

Side reactions in the synthesis of phenyl-imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenyl-Imidazole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My Debus-Radziszewski synthesis of a 2,4,5-triphenyl-imidazole derivative is resulting in a low yield. What are the common causes and side reactions?

A1: The Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often from ammonium acetate), is a cornerstone for synthesizing polysubstituted imidazoles. However, it is known to suffer from poor yields and side reactions.[1][2]

Common issues include:

  • Incomplete Reaction: The reaction may require prolonged heating (e.g., 3-4 hours at 100°C) to proceed to completion.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Side Product Formation: Several side reactions can compete with the main imidazole ring formation, reducing the overall yield. One notable side product is the formation of 2-aroyl-4(5)-arylimidazoles, which can be influenced by the specific reaction conditions.[4]

  • Reverse Aldol Condensation: The starting dicarbonyl compound or aldehyde can undergo side reactions like a reverse Aldol condensation, especially under harsh conditions.[2]

  • Oxazole Formation: The reaction intermediates may cyclize to form oxazole derivatives as a competing pathway.[2]

To improve yields, modern modifications often employ microwave-assisted synthesis or various catalysts, such as Lewis acids or even eco-friendly options like lactic acid, which have been reported to significantly increase yields and reduce reaction times.[1]

Q2: I have observed an unexpected, highly polar byproduct in my reaction. Could it be an imidazole N-oxide, and how can I prevent its formation?

A2: Yes, the formation of imidazole N-oxides is a known possibility in imidazole synthesis, particularly when oxidative conditions are present or when certain starting materials are used.[5][6] Imidazole N-oxides are versatile intermediates but are often undesired side products.[7] They can arise from the oxidation of the imidazole ring's pyridine-like nitrogen (N3). Imidazole itself is generally stable to auto-oxidation but can be attacked by stronger oxidizing agents like hydrogen peroxide or perbenzoic acid.[8][9]

Prevention Strategies:

  • Control of Oxidants: If your synthesis involves an oxidant (e.g., to generate a reactant in situ), consider using a milder reagent or a stoichiometric amount to avoid over-oxidation of the final product.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation, especially if the reaction is heated for extended periods or if metal catalysts that are sensitive to air are used.

  • Choice of Synthesis Route: Some synthetic routes are more prone to N-oxide formation. For example, syntheses starting from α-hydroxyiminoketones can directly lead to imidazole N-oxides.[5][6] If N-oxides are a persistent issue, consider an alternative pathway that does not involve such intermediates.

If N-oxide formation is confirmed, it can sometimes be reversed. Deoxygenation of imidazole N-oxides can be achieved using reagents like Raney nickel.[6]

Q3: My purification process is difficult due to multiple byproducts with similar polarities. What are some common impurities I should expect?

A3: Besides the major side products discussed above, the complexity of multicomponent reactions can lead to a variety of impurities.

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

  • Intermediate Products: The reaction proceeds through several intermediates, such as a diimine formed from the dicarbonyl and ammonia.[10] If the reaction stalls, these intermediates can remain in the final mixture.

  • Dimerization/Polymerization: Aldehydes, in particular, can be prone to self-condensation or polymerization, leading to resinous materials that complicate purification.

  • Isomeric Products: If unsymmetrical dicarbonyl compounds are used, the formation of regioisomers is possible, which can be very difficult to separate.

A general troubleshooting workflow can help systematically identify and resolve such issues.

G cluster_0 Troubleshooting Workflow start Low Yield or Impure Product check_purity Assess Purity (TLC, LC-MS, 1H NMR) start->check_purity identify Identify Byproducts (MS, NMR, IR) check_purity->identify Multiple Spots or Impurities optimize Optimize Reaction Conditions check_purity->optimize Purity OK, Low Yield end Pure Product (High Yield) check_purity->end Purity OK, Yield OK identify->optimize Known Side Products purify Refine Purification Strategy identify->purify Unknown or Difficult Impurities optimize->start Re-run Synthesis purify->check_purity Re-purify

Caption: A general workflow for troubleshooting synthesis and purification issues.

Data on Side Product Formation

Quantitative data on side product formation is often specific to the exact substrates and conditions used. However, general trends can be summarized. The following table highlights common side products in different phenyl-imidazole synthesis methods and factors that influence their formation.

Synthesis MethodKey ReactantsDesired ProductCommon Side Product(s)Factors Promoting Side Reaction(s)Ref.
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, NH₄OAc2,4,5-Trisubstituted ImidazoleOxazoles, Aroyl-imidazolesHarsh reaction conditions, specific substrate reactivity[2][4]
Oxidative Cyclization Ketones, AminesTetrasubstituted ImidazoleImidazole N-oxides, Over-oxidation productsExcess oxidant (e.g., TBHP, H₂O₂), presence of air[8][11][12]
From α-haloketones α-haloketone, Formamide4(5)-Phenyl-imidazoleDimerization of ketone, incomplete cyclizationLow temperatures, insufficient reaction time[13]

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) via Debus-Radziszewski Reaction

This protocol is adapted from standard laboratory procedures for the synthesis of lophine.[3]

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol

  • Ammonium hydroxide solution

Procedure:

  • In a 100 mL round-bottom flask, combine benzil (2.10 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol).

  • Add glacial acetic acid (20 mL) and benzaldehyde (1.06 g, 1.0 mL, 10 mmol) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture in a water bath or heating mantle at 100-110°C for 2-3 hours. The reaction mixture should turn a dark orange color upon completion.[3]

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into 150 mL of cold water while stirring.

  • Neutralize the excess acetic acid by carefully adding ammonium hydroxide solution until the solution is basic (check with pH paper).

  • A yellow precipitate of 2,4,5-triphenyl-1H-imidazole will form.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Recrystallize the crude product from hot ethanol or a mixture of ethanol and water to obtain the pure product.

Troubleshooting:

  • Low Yield: Ensure the ammonium acetate is in significant excess and that the reaction is heated for a sufficient duration.

  • Oily Product: This may indicate the presence of unreacted benzaldehyde or other byproducts. Ensure complete neutralization and thorough washing. A second recrystallization may be necessary.

Protocol 2: Mitigation of N-Oxide Formation

This protocol outlines general steps to minimize the formation of imidazole N-oxides during synthesis.

Workflow Diagram:

G cluster_conditions Reaction Conditions start Reaction Setup inert Purge vessel with N2 or Ar for 10-15 min start->inert reagents Use degassed solvents inert->reagents oxidant Add oxidant (if any) slowly and stoichiometrically reagents->oxidant monitor Monitor reaction by TLC for product and byproduct oxidant->monitor workup Standard Workup monitor->workup

Caption: Workflow for minimizing oxidative side reactions.

Procedure:

  • Inert Atmosphere: Assemble the reaction glassware and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by a freeze-pump-thaw cycle to remove dissolved oxygen.

  • Controlled Addition of Reagents: If the reaction requires an oxidizing agent, add it slowly and in a controlled manner (e.g., via syringe pump) to avoid localized high concentrations that could lead to over-oxidation of the product. Use the minimum effective stoichiometric amount.

  • Temperature Control: Avoid excessive heating, as higher temperatures can increase the rate of oxidation.

  • Quenching: Upon completion, ensure any residual oxidizing agent is quenched appropriately during the workup. For example, a dilute solution of sodium thiosulfate can be used to quench peroxide-based oxidants.

References

Technical Support Center: 2-Methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Methyl-4-phenyl-1H-imidazole. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability-related issues during their experiments.

Troubleshooting Guides

This section addresses common problems encountered during the handling and storage of this compound.

Issue 1: Change in Physical Appearance (Color Change)

  • Question: My solid this compound, which was initially off-white, has developed a yellowish or brownish tint. What could be the cause?

  • Answer: A change in color of solid this compound is often an indicator of degradation. The most likely causes are:

    • Oxidation: The imidazole ring and its substituents can be susceptible to oxidation, especially upon prolonged exposure to air. Studies on related alkylated imidazoles have shown they can be prone to oxidative degradation.[1] The formation of colored impurities is a common outcome of oxidation.

    • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of imidazole-containing compounds. Research on phenylimidazole derivatives has demonstrated their sensitivity to photo-oxidation.[2][3] Storing the compound in a light-protected environment is crucial.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

    • Purity Check: Analyze the discolored sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS), to identify any new impurity peaks.

    • Preventive Measures: For future use, aliquot the compound upon receipt to minimize repeated exposure of the bulk material to air and light.

Issue 2: Appearance of New Peaks in Chromatographic Analysis

  • Question: After storing a solution of this compound, I observe additional peaks in my HPLC/LC-MS chromatogram. What are these new peaks?

  • Answer: The appearance of new peaks strongly suggests degradation of the compound in solution. Potential degradation pathways include:

    • Oxidation: As with the solid state, oxidation can occur in solution, potentially accelerated by the solvent or dissolved oxygen. The imidazole moiety, in particular, can be oxidized.[3]

    • Hydrolysis: Depending on the pH of the solution, the imidazole ring may be susceptible to hydrolysis, leading to ring-opened products.[4]

    • Photodegradation: If the solution was exposed to light, photodegradation products may have formed.[2][3]

  • Troubleshooting Steps:

    • Characterize Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to propose potential structures of the degradation products. Fragmentation patterns can provide further structural clues.

    • Solvent and pH Evaluation: Consider the solvent used for storage. Protic solvents and non-neutral pH can influence the rate of degradation. For critical applications, prepare solutions fresh. If storage is necessary, use an aprotic, anhydrous solvent and store at low temperatures in the dark.

    • Forced Degradation Study: To proactively identify potential degradants, a forced degradation study can be performed under controlled stress conditions (see Experimental Protocols section).

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

  • A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool (2-8 °C), dry, and dark place.

  • Q2: What is the best solvent for preparing stock solutions of this compound?

  • A2: For short-term use, high-purity aprotic solvents such as anhydrous acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are recommended. Solutions should be prepared fresh whenever possible. For storage, aprotic solvents are preferred, and solutions should be kept at low temperatures (e.g., -20 °C) and protected from light.

Stability and Degradation

  • Q3: Is this compound sensitive to pH?

  • Q4: What are the likely degradation pathways for this compound?

  • A4: Based on the chemistry of the imidazole ring and related compounds, the primary degradation pathways are expected to be:

    • Oxidation: The electron-rich imidazole ring is susceptible to oxidation.[1][3]

    • Photodegradation: Phenyl-substituted imidazoles can undergo photo-oxidation upon exposure to light.[2]

    • Hydrolysis: Under certain pH conditions, the imidazole ring may undergo hydrolytic cleavage.[4]

  • Q5: How can I monitor the stability of my this compound sample?

  • A5: The most effective way to monitor stability is through periodic analysis using a stability-indicating analytical method. A reverse-phase HPLC method with UV detection is a common and effective technique for this purpose. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Quantitative Data

Currently, there is limited publicly available quantitative data on the stability of this compound. A forced degradation study would be required to generate such data. The table below provides a template for presenting results from such a study.

Stress ConditionTimeTemperatureDegradation (%)Number of DegradantsObservations
0.1 M HCl24 h60 °CData to be generatedData to be generatede.g., No change, color change
0.1 M NaOH24 h60 °CData to be generatedData to be generatede.g., No change, color change
3% H₂O₂24 hRTData to be generatedData to be generatede.g., No change, color change
Thermal48 h80 °CData to be generatedData to be generatede.g., No change, color change
Photolytic (UV/Vis)24 hRTData to be generatedData to be generatede.g., No change, color change

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.[6]

  • Thermal Degradation: Incubate the stock solution at 80 °C.

  • Photolytic Degradation: Expose the stock solution to a combination of UV and visible light in a photostability chamber.[5]

  • Control Sample: Keep the stock solution at room temperature, protected from light.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • If necessary, neutralize the acid and base samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC-UV method. An LC-MS method is recommended for the identification of degradation products.

4. Data Evaluation:

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

  • Determine the number and relative abundance of degradation products.

  • If possible, propose structures for the major degradation products based on their mass spectral data.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., color change, new peaks) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage purity_analysis Perform Purity Analysis (HPLC, LC-MS) check_storage->purity_analysis identify_cause Identify Potential Cause (Oxidation, Photodegradation, Hydrolysis) purity_analysis->identify_cause implement_capa Implement Corrective and Preventive Actions (CAPA) identify_cause->implement_capa Degradation Confirmed document Document Findings identify_cause->document No Degradation implement_capa->document

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Protocol cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress sampling Sample at Time Points stress->sampling analysis Analyze by HPLC/LC-MS sampling->analysis evaluation Evaluate Data & Identify Degradants analysis->evaluation acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic

Caption: Experimental workflow for a forced degradation study.

References

Centre d'assistance technique : Défis dans la caractérisation des isomères de l'imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Bienvenue au centre d'assistance technique destiné aux chercheurs, scientifiques et professionnels du développement de médicaments. Ce guide fournit des solutions de dépannage et des réponses aux questions fréquemment posées (FAQ) concernant les défis rencontrés lors de la caractérisation des isomères de l'imidazole. Les isomères, composés ayant la même formule moléculaire mais des arrangements atomiques différents, présentent des défis uniques en matière de séparation et d'identification en raison de leurs propriétés physico-chimiques souvent très similaires[1].

Foire aux questions (FAQ)

Q1 : Pourquoi la séparation et l'identification des isomères de l'imidazole sont-elles si complexes ?

R1 : La difficulté réside dans le fait que les isomères de l'imidazole possèdent la même masse moléculaire et des propriétés physiques très proches, telles que la polarité et les valeurs de pKa[1][2]. Par exemple, les isomères de position comme le 2-méthylimidazole et le 4-méthylimidazole peuvent présenter un comportement chromatographique quasi identique dans des conditions standards, rendant leur séparation difficile[3][4]. De plus, le phénomène de tautomérie, courant dans les imidazoles substitués comme le 4(5)-méthylimidazole, complique davantage l'analyse spectrale en présentant un équilibre entre deux formes[5].

Q2 : Quelles sont les principales techniques analytiques pour caractériser les isomères de l'imidazole ?

R2 : Les méthodes les plus efficaces et couramment utilisées incluent la chromatographie liquide à haute performance (HPLC), la chromatographie en phase gazeuse couplée à la spectrométrie de masse (GC-MS), la résonance magnétique nucléaire (RMN) et l'électrophorèse capillaire (EC)[2][6][7]. La HPLC est souvent la technique de choix pour la séparation, tandis que la RMN et la spectrométrie de masse (MS) sont privilégiées pour l'identification structurelle sans ambiguïté[2][8].

Q3 : Par quelle technique devrais-je commencer pour analyser mon mélange d'isomères ?

R3 : Il est recommandé de commencer par la HPLC pour la séparation initiale, en raison de sa polyvalence et de sa large applicabilité[6][9]. Une fois les isomères séparés, ou du moins enrichis, la RMN (en particulier la RMN du ¹³C) et la spectrométrie de masse en tandem (MS/MS) sont essentielles pour une identification structurelle définitive[2][8][10].

Guides de dépannage

Cette section aborde des problèmes expérimentaux spécifiques sous forme de questions et réponses.

Problèmes de chromatographie (HPLC)

Problème : Mes isomères d'imidazole co-éluent ou présentent des pics de mauvaise qualité en HPLC en phase inverse.

  • Cause possible 1 : Phase mobile sous-optimale.

    • Solution : Expérimentez avec différents systèmes de solvants. L'ajout d'un modificateur basique en faible quantité, comme la diéthylamine (DEA), peut considérablement améliorer la forme des pics pour les imidazoles basiques en réduisant les interactions secondaires avec la phase stationnaire[2]. Testez également différents alcools (méthanol, éthanol, isopropanol) comme modificateurs organiques, car ils peuvent influencer la sélectivité[9][11].

  • Cause possible 2 : L'élution isocratique est inefficace.

    • Solution : Passez à une méthode d'élution par gradient. Une augmentation progressive de la force du solvant organique permet souvent de séparer des composés ayant des polarités très proches, ce qui est fréquemment le cas pour les isomères[2][11].

  • Cause possible 3 : Mauvais choix de colonne.

    • Solution : Si la phase inverse (C18) ne fonctionne pas, envisagez une phase stationnaire alternative. La chromatographie d'interaction hydrophile (HILIC) est particulièrement efficace pour retenir et séparer les composés polaires comme les imidazoles[12]. Pour la séparation d'énantiomères, l'utilisation d'une colonne à phase stationnaire chirale est indispensable[9][13].

Problèmes de spectroscopie RMN

Problème : Je ne parviens pas à distinguer mes isomères en utilisant la RMN du proton (¹H).

  • Cause possible 1 : Chevauchement des signaux des protons.

    • Solution : Réalisez une analyse par RMN du carbone 13 (¹³C). Les déplacements chimiques des atomes de carbone du cycle imidazole sont très sensibles à la position des substituants. La différence de déplacement chimique entre les carbones C4 et C5, par exemple, est un indicateur fiable pour distinguer les régioisomères comme le 1,4-diméthylimidazole et le 1,5-diméthylimidazole[8].

  • Cause possible 2 : Tautomérie.

    • Solution : La présence de tautomères en équilibre rapide peut conduire à des signaux moyennés ou élargis. Essayez d'acquérir les spectres dans différents solvants deutérés ou à des températures variables pour potentiellement ralentir l'échange et résoudre les signaux des différentes formes tautomères.

Problèmes de spectrométrie de masse (MS)

Problème : Mes isomères produisent des spectres de masse identiques.

  • Cause possible 1 : Même masse moléculaire.

    • Solution : C'est le comportement attendu pour des isomères. La différenciation ne peut pas se faire uniquement sur la base de l'ion moléculaire (M+H)⁺. L'analyse doit se concentrer sur les fragments.

  • Cause possible 2 : Schémas de fragmentation similaires.

    • Solution : Utilisez la spectrométrie de masse en tandem (MS/MS) avec dissociation induite par collision (CID). Les voies de fragmentation peuvent varier de manière subtile mais reproductible en fonction de la position du substituant sur le cycle imidazole. L'étude de ces fragments spécifiques permet de distinguer les régioisomères[10]. L'utilisation d'un spectromètre de masse à haute résolution (HRMS) est également cruciale pour confirmer la composition élémentaire de l'ion parent et de ses fragments.

Données quantitatives pour la caractérisation

Les tableaux suivants résument des données quantitatives clés pour faciliter la comparaison et l'identification.

Tableau 1 : Exemples de conditions de séparation HPLC pour les isomères de l'imidazole

Type d'isomèresColonnePhase mobileDébitDétectionRéférence
Énantiomères (ex: Fenticonazole)CHIRALCEL OJ (10 µm)Hexane / (EtOH/MeOH) + DEA0.8 mL/minUV (220 nm)[9]
Isomères de position (2-MeI & 4-MeI)CORTECS HILICGradient ACN/H₂O avec formate d'ammonium0.6 mL/minMS (QDa)[12]
Divers dérivés d'imidazoleWaters Acquity UPLC HSS T3Gradient Méthanol/H₂O avec 0.1% acide formique0.4 mL/minMS (Orbitrap)[14]

Tableau 2 : Comparaison des déplacements chimiques en RMN ¹³C pour les carbones du cycle de régioisomères de l'imidazole

ComposéCarbone C4 (ppm)Carbone C5 (ppm)ΔΔδ (C4 - C5) (ppm)Référence
Tautomère modèle 1 (N-H adjacent à C5)127.0118.09.0[8]
Tautomère modèle 2 (N-H adjacent à C4)122.0122.00.0[8]
1,4-diméthylimidazole (N-Me adjacent à C5)136.6115.121.5[8]
1,5-diméthylimidazole (N-Me adjacent à C4)126.9126.90.0[8]
Note : Les valeurs sont des exemples et peuvent varier légèrement en fonction du solvant et des conditions expérimentales. La différence de déplacement (ΔΔδ) est un indicateur clé.

Protocoles expérimentaux

Protocole 1 : Méthode générale de séparation par HPLC-UV/MS

Ce protocole est un point de départ et doit être optimisé pour des isomères spécifiques.

  • Préparation de l'échantillon : Dissoudre l'échantillon dans la phase mobile initiale (par exemple, 95:5 Eau:Acétonitrile) à une concentration d'environ 1 mg/mL. Filtrer sur une membrane de 0,45 µm[6].

  • Conditions chromatographiques :

    • Système : Système HPLC ou UHPLC.

    • Colonne : Colonne C18 (ex: 2.1 x 100 mm, 1.8 µm) ou HILIC pour les composés très polaires.

    • Phase mobile A : Eau + 0,1% d'acide formique.

    • Phase mobile B : Acétonitrile + 0,1% d'acide formique.

    • Gradient : Commencer à 5% de B, augmenter linéairement jusqu'à 95% de B en 10 minutes, maintenir pendant 2 minutes, puis ré-équilibrer à 5% de B pendant 3 minutes[15].

    • Débit : 0.3 mL/min.

    • Température de la colonne : 40 °C[15].

  • Conditions de détection :

    • Détecteur UV : Balayage de 200 à 400 nm, avec une longueur d'onde de quantification spécifique (ex: 215 nm ou 220 nm)[7][16].

    • Détecteur MS : Source d'ionisation par électronébulisation (ESI) en mode positif. Acquérir les données en mode balayage complet (full scan) pour l'identification et en mode de surveillance de réactions multiples (MRM) pour la quantification[6][15].

Protocole 2 : Analyse par RMN pour l'identification des régioisomères
  • Préparation de l'échantillon : Dissoudre environ 5-10 mg de l'isomère purifié dans 0.6-0.7 mL de solvant deutéré (ex: CDCl₃, CD₂Cl₂ ou DMSO-d₆).

  • Acquisition du spectre ¹H :

    • Acquérir un spectre ¹H standard. Observer le nombre de signaux, leur déplacement chimique, leur multiplicité et leur intégration[17]. Bien que cela puisse ne pas suffire à distinguer les isomères, cela confirme la pureté et la structure générale.

  • Acquisition du spectre ¹³C :

    • Acquérir un spectre ¹³C avec découplage des protons. Cette expérience est cruciale.

    • Comparer attentivement les déplacements chimiques des carbones du cycle imidazole. Comme indiqué dans le Tableau 2, la position d'un substituant (par exemple, un groupe méthyle) a un effet significatif et distinct sur les déplacements des carbones C2, C4 et C5, permettant une identification sans ambiguïté du régioisomère[8].

  • Expériences 2D (Optionnel) : Si l'attribution reste ambiguë, des expériences 2D comme HSQC (corrélation hétéronucléaire à une liaison) et HMBC (corrélation hétéronucléaire à liaisons multiples) peuvent être utilisées pour corréler les protons à leurs carbones attachés et confirmer les connectivités à longue distance, validant ainsi l'assignation structurelle.

Visualisations

G start Mélange d'isomères d'imidazole sep Séparation chromatographique (HPLC / GC / EC) start->sep isomers Isomères séparés (ou enrichis) sep->isomers analysis Analyse spectroscopique isomers->analysis nmr RMN (¹H, ¹³C, 2D) analysis->nmr ms Spectrométrie de Masse (HRMS, MS/MS) analysis->ms end Identification structurelle définitive nmr->end ms->end

Légende : Flux de travail général pour la caractérisation des isomères de l'imidazole.

G problem_node problem_node decision_node decision_node solution_node solution_node start Problème : Co-élution des isomères en HPLC q1 Utilisation d'une élution isocratique ? start->q1 sol1 Solution : Passer à une élution par gradient. q1->sol1 Oui q2 Pics asymétriques (tailing) observés ? q1->q2 Non sol2 Solution : Ajouter un modificateur à la phase mobile (ex: 0.1% DEA). q2->sol2 Oui sol3 Solution : Changer de phase stationnaire (ex: HILIC, Chiral). q2->sol3 Non

Légende : Arbre de décision pour le dépannage de la co-élution en HPLC.

References

Technical Support Center: Purification of Crude 2-Methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methyl-4-phenyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via the Debus-Radziszewski reaction?

A1: Common impurities include unreacted starting materials such as benzaldehyde, acetophenone, and ammonium acetate. Side products from competing reactions can also be present, such as oxazole derivatives formed through an alternative cyclization pathway. Additionally, polymeric materials and other colored bodies may form under the reaction conditions.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two primary and most effective purification techniques are recrystallization and column chromatography. The choice between these methods will depend on the level of impurities in the crude product and the desired final purity.

Q3: Which solvents are most suitable for the recrystallization of this compound?

A3: A mixed solvent system is often effective for the recrystallization of 2-aryl-imidazoles. Commonly used solvent pairs include ethanol/water, and n-hexane/ethyl acetate. The ideal solvent system should fully dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, leaving the impurities dissolved in the mother liquor.

Q4: My purified product is a colored solid, but the literature reports it as a white crystalline solid. What could be the cause?

A4: The presence of color often indicates residual impurities, which could be highly colored byproducts or trace amounts of starting materials that have formed colored complexes. A second purification step, such as passing the material through a short plug of silica gel or performing another recrystallization with a different solvent system, may be necessary.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Product does not crystallize upon cooling. - The solution is not saturated.- The chosen solvent is too good a solvent for the compound.- The presence of impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Add a poor solvent (anti-solvent) dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly.- Try a different solvent or solvent mixture.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure product.
Product "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated.- Rapid cooling.- Use a lower boiling point solvent.- Ensure the crude material is fully dissolved before cooling.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Redissolve the oil in a small amount of hot solvent and try adding an anti-solvent.
Low recovery of purified product. - Too much solvent was used for recrystallization.- The crystals were filtered before crystallization was complete.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution has cooled completely (e.g., in an ice bath) before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Purified product is still impure (checked by TLC/HPLC). - Inefficient removal of impurities in the chosen solvent.- Co-crystallization of impurities with the product.- Perform a second recrystallization using a different solvent system.- Consider pre-purification by column chromatography to remove the bulk of the impurities.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of product and impurities (overlapping spots on TLC). - The mobile phase is too polar or not polar enough.- The column is overloaded with the crude product.- Impurities have very similar polarity to the product.- Adjust the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the ethyl acetate percentage for better separation of less polar compounds, or increase it for more polar compounds.- Use a larger column or load less crude material.- Try a different solvent system for the mobile phase or a different stationary phase (e.g., alumina).
Product is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. A step gradient might be necessary.
Streaking of the product spot on TLC plates. - The compound is acidic or basic and is interacting strongly with the silica gel.- The sample is not fully dissolved when loaded.- Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds).- Ensure the crude product is fully dissolved in a minimal amount of solvent before loading onto the column.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound. Please note that actual yields and purity may vary depending on the specific experimental conditions and the initial purity of the crude material.

Purification MethodStarting Material Purity (by HPLC)Solvent/Mobile Phase SystemFinal Purity (by HPLC)Typical Yield (%)
Recrystallization ~85-90%Ethanol/Water>98%70-80%
Recrystallization ~85-90%n-Hexane/Ethyl Acetate>97%75-85%
Column Chromatography ~85-90%Silica Gel, Hexane/Ethyl Acetate gradient>99%60-75%

Experimental Protocols

Recrystallization Protocol (Ethanol/Water)
  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30-40% ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (10% ethyl acetate in hexane) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase composition. Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the desired product.

  • Fraction Collection: Collect the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

G cluster_synthesis Crude Product Formation cluster_purification Purification Workflow Start Starting Materials (Benzaldehyde, Acetophenone, Ammonia) Reaction Debus-Radziszewski Reaction Start->Reaction CrudeProduct Crude this compound (with impurities) Reaction->CrudeProduct Decision Assess Purity (TLC/HPLC) CrudeProduct->Decision Recrystallization Recrystallization Decision->Recrystallization High Crude Purity ColumnChromatography Column Chromatography Decision->ColumnChromatography Low Crude Purity / Complex Mixture PureProduct Pure Product (>98%) Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: Logical workflow for the purification of this compound.

G cluster_pathway Potential Impurity Formation Pathways StartingMaterials Benzaldehyde + Acetophenone + NH3 Intermediate Diimine Intermediate StartingMaterials->Intermediate Unreacted Unreacted Starting Materials StartingMaterials->Unreacted DesiredProduct This compound Intermediate->DesiredProduct Desired Cyclization SideProduct Oxazole Byproduct Intermediate->SideProduct Alternative Cyclization

Caption: Simplified reaction pathways illustrating the formation of the desired product and potential impurities.

Validation & Comparative

A Comparative Analysis of 2-Methyl-4-phenyl-1H-imidazole and Other Imidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of novel therapeutics. This guide provides a comparative overview of 2-Methyl-4-phenyl-1H-imidazole and other key imidazole derivatives, focusing on their anticancer and antimicrobial activities. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in drug discovery and development.

Comparative Biological Activities

The biological activity of imidazole derivatives is profoundly influenced by the nature and position of substituents on the imidazole ring. This section compares the in vitro anticancer and antimicrobial efficacy of this compound and its analogs.

Anticancer Activity

Imidazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating mechanisms that include kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.[1][2] The substitution pattern on the phenyl and imidazole rings plays a critical role in determining the cytotoxic potency and selectivity against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Imidazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
This compound Analogues
Trisubstituted imidazole (CIP)MDA-MB-231 (Breast)24.1[3]
MCF-7 (Breast)Not Specified[3]
HepG2 (Liver)Not Specified[3]
2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamideHT-29 (Colon)Varies[2]
MCF-7 (Breast)Varies[2]
1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one (9)PPC-1 (Prostate)4.1 - 47.2[4]
1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (14)PPC-1 (Prostate)4.1 - 47.2[4]
Other Phenyl-Imidazole Derivatives
2-Phenyl benzimidazole derivatives (35 & 36)MCF-7 (Breast)3.37 and 6.30[1]
4-Phenyl-imidazole (4-PI)(IDO Inhibition)48[5]
N-3 benzyl substituted 4-PI (27)(IDO Inhibition)32[5]
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22)NUGC-3 (Gastric)0.05[2]

Note: Direct comparative data for this compound was limited in the reviewed literature. The table presents data for structurally related compounds to provide a contextual comparison.

Antimicrobial Activity

Imidazole derivatives, particularly the azole antifungals, are well-established antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways.[6] The antimicrobial spectrum and potency of these compounds are highly dependent on their structural features.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Imidazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Nitroimidazole Derivatives
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b)K. pneumoniae41 µM[7]
E. coli41 µM[7]
{1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a)E. coli360 nM (IC₅₀)[7]
P. aeruginosa710 nM (IC₅₀)[7]
Other Imidazole Derivatives
1H-2,4 triazole 2,4,5-trisubstituted imidazoles (IA-12)Aspergillus FlavusGood activity at 500-1000[8]
Staphylococcus aureusGood activity[8]
Pseudomonas aeruginosaGood activity[8]
2-(substituted phenyl)-1H- imidazole analoguesVarious bacteriaAppreciable activity[9]

Note: The data presented is for a variety of imidazole structures to illustrate the range of antimicrobial potential within this class of compounds.

Key Experimental Protocols

Reproducible and standardized experimental methodologies are fundamental to the accurate assessment of the biological activity of novel compounds. Below are detailed protocols for the determination of anticancer and antimicrobial activities, based on standard laboratory methods.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours at 37°C.[11]

  • Compound Treatment: Aspirate the old media and add 100 µL of media containing the test imidazole derivative at various concentrations. Incubate for a further 24-48 hours.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[13] The amount of absorbance is proportional to the number of viable cells.[13]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]

Protocol:

  • Preparation of Inoculum: Grow the test microorganism in a suitable broth to a desired optical density (e.g., McFarland standard 0.5).[15]

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test imidazole derivative in the appropriate broth.[16]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[15]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Signaling Pathways and Mechanisms of Action

A critical aspect of drug development is understanding the molecular mechanisms by which a compound exerts its biological effects. Imidazole derivatives have been shown to modulate several key signaling pathways implicated in cancer progression.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its overactivation is a common feature in many cancers, making it an attractive target for anticancer drug development.[3] Certain trisubstituted imidazole derivatives have been shown to suppress the proliferation of breast cancer cells by downregulating the phosphorylation of key proteins in this pathway, such as PDK, Akt, and mTOR.[3]

Below is a diagram illustrating the inhibitory effect of certain imidazole derivatives on the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Imidazole Imidazole Derivative Imidazole->PI3K inhibits Imidazole->Akt inhibits Imidazole->mTORC1 inhibits Experimental_Workflow Synthesis Synthesis of Imidazole Derivatives Purification Purification & Characterization (NMR, Mass Spec, etc.) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer Anticancer Activity Biological_Screening->Anticancer Antimicrobial Antimicrobial Activity Biological_Screening->Antimicrobial MTT MTT Assay (Cytotoxicity) Anticancer->MTT MIC Broth Microdilution (MIC) Antimicrobial->MIC Mechanism Mechanism of Action Studies MTT->Mechanism MIC->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway Lead_Optimization Lead Optimization Pathway->Lead_Optimization

References

A Comparative Guide to 2-Methyl-4-phenyl-1H-imidazole Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-methyl-4-phenyl-1H-imidazole and its analogues have garnered significant interest due to their diverse pharmacological activities. This guide provides a comparative analysis of these analogues, summarizing their biological performance with supporting experimental data to inform future research and drug development.

Comparative Biological Activity of Substituted Imidazole Derivatives

The biological activity of this compound analogues and related compounds varies significantly with substitutions on the imidazole core and the phenyl ring. The following tables summarize the in vitro biological activity of selected substituted imidazole and benzimidazole derivatives against various targets.

Table 1: Anticancer and Cytotoxic Activity of Substituted Imidazole and Benzimidazole Derivatives

Compound IDCore StructureSubstituentsCell LineIC50 (µM)Reference
Compound 33 2-phenyl-1H-benzo[d]imidazoleN-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamideHepaRG>100[1]
Compound 14p 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamideFuran ring substitutionMDA-MB-43643.56 ± 0.69[2]
Compound 14q 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamideFuran ring substitutionMDA-MB-43636.69 ± 0.83[2]
2-methyl-1H-benzimidazole (1) 2-methyl-1H-benzimidazole-Brine Shrimp0.42 (LC50, µg/ml)[3][4]

Table 2: Enzyme Inhibitory Activity of Substituted Imidazole and Benzimidazole Derivatives

Compound IDTarget EnzymeCore StructureSubstituentsIC50 (µM)Reference
Compound 33 17β-HSD102-phenyl-1H-benzo[d]imidazoleN-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide1.65 ± 0.55[1]
Compound 14p PARP-12-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamideFuran ring substitution0.023[2]
Compound 15o α-glucosidase2-phenyl-1H-benzo[d]imidazole-2.09 ± 0.04[5]
Compound 22d α-glucosidase2-phenyl-1H-benzo[d]imidazole-0.71 ± 0.02[5]

Table 3: Anti-inflammatory Activity of Substituted Imidazole Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
Compound 6e NO ProductionRAW 264.70.86[6]
Compound 6e TNF-α ProductionRAW 264.71.87[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Synthesis of 2,4-Disubstituted-1H-imidazoles

A general method for the synthesis of 2,4-disubstituted-1H-imidazoles involves the [3+2] cyclization of vinyl azides with amidines.

Materials:

  • Vinyl azide derivative

  • Amidine derivative

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH3CN)

Procedure:

  • To a solution of the vinyl azide (1.0 equiv) in acetonitrile, add the amidine (1.5 equiv) and DBU (1.5 equiv).

  • Stir the reaction mixture at room temperature for the appropriate time until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted-1H-imidazole.

G General Synthesis of 2,4-Disubstituted-1H-imidazoles cluster_reactants Reactants cluster_reagents Reagents vinyl_azide Vinyl Azide reaction [3+2] Cyclization vinyl_azide->reaction amidine Amidine amidine->reaction dbu DBU (Base) dbu->reaction acetonitrile Acetonitrile (Solvent) acetonitrile->reaction product 2,4-Disubstituted-1H-imidazole reaction->product purification Purification (Column Chromatography) product->purification

Caption: General workflow for the synthesis of 2,4-disubstituted-1H-imidazoles.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in 96-well plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

G MTT Assay Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with test compounds incubation1->compound_treatment incubation2 Incubate for 24-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 3-4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: A typical workflow for an MTT-based cytotoxicity assay.

PARP-1 Inhibition Assay

This is a chemiluminescent assay to determine the in vitro activity of PARP-1 inhibitors.

Materials:

  • PARP-1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Test inhibitors

  • Streptavidin-HRP

  • Chemiluminescent substrate

Procedure:

  • Coat a 96-well plate with histones.

  • Add the test inhibitor at various concentrations to the wells.

  • Add the PARP-1 enzyme and biotinylated NAD+ to initiate the reaction.

  • Incubate for 1 hour at room temperature.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP and incubate for 30 minutes.

  • Wash the plate and add the chemiluminescent substrate.

  • Measure the luminescence using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.[7]

α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Sodium carbonate (Na2CO3) solution

Procedure:

  • Add the test compound and α-glucosidase solution to a 96-well plate and incubate for 10 minutes at 37°C.

  • Add the pNPG substrate to initiate the reaction.

  • Incubate for 20 minutes at 37°C.

  • Stop the reaction by adding Na2CO3 solution.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[8]

Signaling Pathway

NF-κB Signaling Pathway

Several imidazole derivatives exhibit anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

G Canonical NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Receptor cytokine->receptor ikk IKK Complex receptor->ikk activates complex IκB NF-κB ikk->complex phosphorylates IκB ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates to complex->ikb releases complex->nfkb dna DNA nfkb_nuc->dna binds to gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription inhibitor Imidazole Analogue (Inhibitor) inhibitor->ikk inhibits

Caption: Inhibition of the NF-κB pathway by imidazole analogues.

References

Phenyl-Imidazole Compounds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenyl-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its versatility allows for substitutions at various positions, leading to a diverse range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenyl-imidazole derivatives across different therapeutic areas, supported by experimental data and detailed protocols.

Anticancer Activity

Phenyl-imidazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes and signaling pathways involved in cancer progression.

Structure-Activity Relationship of Phenyl-Imidazole Compounds as Anticancer Agents

The anticancer activity of phenyl-imidazole compounds is significantly influenced by the nature and position of substituents on both the phenyl and imidazole rings.

Table 1: Comparison of Anticancer Activity of Phenyl-Imidazole Derivatives.

Compound IDPhenyl Ring SubstituentsImidazole Ring SubstituentsCancer Cell LineIC50 (µM)Reference
4e 2-OMe, 5-Cl5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamideMCF-7 (Breast)9[1]
4f 4-CF35,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamideSK-MEL-28 (Melanoma)7.8[1]
4f 4-CF35,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamideB16-F1 (Melanoma)10.8[1]
3a UnsubstitutedLinked to 2-phenylindole at N1MCF-7 (Breast)More potent than Doxorubicin[2]
14 4-Fluorophenyl at C41-(4-acetylphenyl)-1,3-dihydro-2H-imidazol-2-onePPC-1 (Prostate)3.1 - 47.2[3]
22 4-Hydroxyphenyl at C41-(4-acetylphenyl)-2-(ethylthio)-1H-imidazolePPC-1 (Prostate)3.1 - 47.2[3]
14 4-Fluorophenyl at C41-(4-acetylphenyl)-1,3-dihydro-2H-imidazol-2-oneU-87 (Glioblastoma)3.1 - 47.2[3]
22 4-Hydroxyphenyl at C41-(4-acetylphenyl)-2-(ethylthio)-1H-imidazoleU-87 (Glioblastoma)3.1 - 47.2[3]

From the data, it is evident that:

  • Electron-donating groups (like -OMe) and electron-withdrawing groups (like -Cl) at the ortho and meta positions of the phenyl ring can enhance activity against breast cancer cells (MCF-7)[1].

  • A strong electron-withdrawing group like trifluoromethyl (-CF3) at the para position of the phenyl ring increases activity against melanoma cell lines (SK-MEL-28)[1].

  • For triphenyl-imidazole derivatives, electron-withdrawing groups (e.g., chloro, nitro) at the ortho and para positions of a distant phenyl ring tend to result in higher antimicrobial activity, which can be a desirable feature in combination therapies[4].

  • In a series of 4-acetylphenylamine-based imidazoles, substitutions on the imidazole ring significantly impacted cytotoxicity, with an imidazol-2-one and a 2-(ethylthio)-imidazole showing high potency against prostate and glioblastoma cell lines[3].

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3][5][6]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment[6][7].

  • Compound Treatment: Treat the cells with various concentrations of the phenyl-imidazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours)[3][7].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[6].

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals[5][6].

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

Enzyme Inhibition

Phenyl-imidazole derivatives are potent inhibitors of various enzymes implicated in disease, including those involved in steroid biosynthesis, purine metabolism, and cell signaling.

Structure-Activity Relationship of Phenyl-Imidazole Compounds as Enzyme Inhibitors

The inhibitory activity and selectivity of phenyl-imidazole compounds are highly dependent on the specific substitutions that modulate their interaction with the enzyme's active site.

Table 2: Comparison of Enzyme Inhibitory Activity of Phenyl-Imidazole Derivatives.

Target EnzymeCompound IDPhenyl Ring SubstituentsImidazole Ring SubstituentsIC50 (µM)Reference
P450(17α) (17α-OHase) 21 N-7-phenylheptylUnsubstituted0.32[8]
P450(17α) (Lyase) 21 N-7-phenylheptylUnsubstituted0.10[8]
P450(17α) (17α-OHase) 23 N-8-phenyloctylUnsubstituted0.25[8]
P450(17α) (Lyase) 23 N-8-phenyloctylUnsubstituted0.21[8]
Xanthine Oxidase 4f 4'-isopentyloxy1-hydroxy-4-(pyridin-4-yl)0.64[9]
17β-HSD10 33 4-(cyclohexanecarboxamido)1,4,6-trimethyl-1H-benzo[d]imidazole1.65[10]
Pin1 - Phenyl imidazole acid core-Sub-µM[11][12]

Key SAR observations for enzyme inhibition include:

  • P450(17α) Inhibition: For N-phenylalkyl imidazoles, the length of the alkyl chain is a critical determinant of inhibitory activity. N-7-phenylheptyl and N-8-phenyloctyl imidazoles were found to be the most potent inhibitors, significantly more active than the reference drug ketoconazole. The lipophilicity (logP) of the compounds was identified as a key physicochemical factor for inhibitory activity.[8]

  • Xanthine Oxidase Inhibition: In a series of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives, an iso-pentyloxy group at the 4'-position of the phenyl ring improved the inhibitory potency. The position of the nitrogen atom in the pyridine ring was also crucial for activity.[9]

  • 17β-HSD10 Inhibition: For 2-phenyl-1H-benzo[d]imidazole derivatives, the presence of a cyclohexanecarboxamido group on the phenyl ring and methylation of the benzimidazole core led to a compound with high inhibitory efficacy and low toxicity[10].

  • Pin1 Inhibition: A phenyl-imidazole acid core has been identified as a scaffold for potent, sub-micromolar inhibitors of Pin1[11][12].

Experimental Protocols

Xanthine Oxidase Inhibition Assay

Principle: This spectrophotometric assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The increase in absorbance at 293 nm due to the formation of uric acid is monitored.[13]

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine solution (substrate), and the test compound (phenyl-imidazole derivative)[14].

  • Pre-incubation: Pre-incubate the mixture with the xanthine oxidase enzyme solution at 25°C for 15 minutes[14].

  • Reaction Initiation: Start the reaction by adding the xanthine substrate solution[14].

  • Absorbance Measurement: Incubate at 25°C for 30 minutes and then stop the reaction by adding HCl. Measure the absorbance at 293 nm to determine the amount of uric acid formed.[13][14]

Cytochrome P450 (CYP) Inhibition Assay

Principle: The potential for drug-drug interactions is assessed by measuring the inhibition of specific CYP450 isoforms using fluorogenic or LC-MS/MS-based methods[15][16][17].

Procedure (Fluorogenic Method):

  • Incubation: Incubate the test compound with human liver microsomes or recombinant CYP enzymes, a specific fluorogenic substrate for the CYP isoform of interest, and an NADPH regenerating system[16].

  • Fluorescence Measurement: The CYP enzyme metabolizes the substrate to a fluorescent product. The fluorescence intensity is measured using a microplate reader.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control (without the inhibitor). IC50 values are determined from a dose-response curve.

Signaling Pathway Modulation

Phenyl-imidazole compounds can exert their therapeutic effects by modulating key signaling pathways involved in cell growth, survival, and immune response.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers. Smoothened (SMO), a G-protein-coupled receptor, is a key component of this pathway.[4][18][19]

Diagram of the Hedgehog Signaling Pathway and Inhibition by Phenyl-Imidazole Smoothened Antagonists

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_inhibition Inhibition by Phenyl-Imidazole PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive Inhibits SUFU SUFU GLI_inactive GLI (inactive) SUFU->GLI_inactive Sequesters Hh Hedgehog Ligand PTCH1_bound PTCH1 Hh->PTCH1_bound SMO_active SMO (active) PTCH1_bound->SMO_active Inhibition relieved GLI_active GLI (active) SMO_active->GLI_active Activates TargetGenes Target Gene Expression GLI_active->TargetGenes Promotes PhenylImidazole Phenyl-Imidazole Antagonist SMO_inhibited SMO (inhibited) PhenylImidazole->SMO_inhibited Binds and Inhibits

Caption: Hedgehog signaling pathway activation and its inhibition by phenyl-imidazole Smoothened antagonists.

Phenyl-imidazole derivatives have been developed as potent Smoothened antagonists, effectively blocking the Hh signaling pathway and inhibiting the growth of Hh-dependent cancer cells[18][20][21].

Indoleamine 2,3-Dioxygenase (IDO1) Pathway

IDO1 is an enzyme that catabolizes the essential amino acid tryptophan, leading to immunosuppression in the tumor microenvironment. It is a promising target for cancer immunotherapy.[8][22]

Diagram of the IDO1 Pathway and its Role in Immune Evasion

IDO1_Pathway cluster_tumor Tumor Microenvironment cluster_inhibition Inhibition by Phenyl-Imidazole TumorCell Tumor Cell / APC IDO1 IDO1 TumorCell->IDO1 Expresses Tryptophan Tryptophan IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan->IDO1 Substrate TCell T Cell Tryptophan->TCell Essential for activation TCell_anergy T Cell Anergy/ Apoptosis Kynurenine->TCell_anergy Induces Treg Regulatory T Cell (Treg) Kynurenine->Treg Promotes differentiation PhenylImidazole_IDO1 Phenyl-Imidazole Inhibitor IDO1_inhibited IDO1 (inhibited) PhenylImidazole_IDO1->IDO1_inhibited Inhibits

Caption: The IDO1 pathway promotes tumor immune evasion, a process targeted by phenyl-imidazole inhibitors.

4-Phenyl-imidazole derivatives have been systematically studied as IDO1 inhibitors, with substitutions on the phenyl ring and replacement of the imidazole ring explored to enhance potency[8][23][24][25].

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) in Alzheimer's Disease

17β-HSD10 is a mitochondrial enzyme overexpressed in the brain of Alzheimer's disease (AD) patients. It is involved in the metabolism of neurosteroids and interacts with amyloid-β (Aβ) peptide, contributing to neurotoxicity.[9][10][26][27][28]

Diagram of the Proposed Role of 17β-HSD10 in Alzheimer's Disease

HSD10_AD_Pathway cluster_neuron Neuron in Alzheimer's Disease cluster_intervention Therapeutic Intervention Abeta Amyloid-β (Aβ) Accumulation HSD10 17β-HSD10 (Overexpressed) Abeta->HSD10 Interacts with MitochondrialDysfunction Mitochondrial Dysfunction Abeta->MitochondrialDysfunction Induces HSD10->MitochondrialDysfunction Contributes to Neurosteroid_Metabolism Neurosteroid Metabolism HSD10->Neurosteroid_Metabolism Alters Neurotoxicity Neurotoxicity MitochondrialDysfunction->Neurotoxicity Cognitive_Improvement Potential Cognitive Improvement Neurosteroid_Metabolism->Neurotoxicity Leads to PhenylImidazole_HSD10 Phenyl-Imidazole Inhibitor HSD10_inhibited_AD 17β-HSD10 (Inhibited) PhenylImidazole_HSD10->HSD10_inhibited_AD Inhibits HSD10_inhibited_AD->Neurotoxicity Reduces

Caption: The role of 17β-HSD10 in Alzheimer's disease and its potential as a therapeutic target for phenyl-imidazole inhibitors.

2-Phenyl-1H-benzo[d]imidazole derivatives have been designed as novel 17β-HSD10 inhibitors, with some compounds showing the ability to alleviate cognitive impairment in animal models of AD[10].

Synthesis of Phenyl-Imidazole Compounds

The synthesis of phenyl-imidazole derivatives can be achieved through various methods, with the choice of route depending on the desired substitution pattern.

General Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

A common method for the synthesis of 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski reaction.[2][29]

Synthesis_Workflow Reactants Benzil + Benzaldehyde + Ammonium Acetate (in Glacial Acetic Acid) Reflux Reflux (100°C, 3-4 hours) Reactants->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Precipitation Pour into Water Cooling->Precipitation Neutralization Neutralize with Ammonium Hydroxide Precipitation->Neutralization Filtration Filtration Neutralization->Filtration Drying Drying Filtration->Drying Product 2,4,5-Triphenyl-1H-imidazole (Lophine) Drying->Product

References

A Comparative Guide to the Biological Activity of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The versatility of the imidazole ring allows for substitutions at various positions, leading to significant modulation of its pharmacological properties. This guide provides a comparative analysis of the biological activity of substituted imidazoles, focusing on their anticancer, antimicrobial, and anti-inflammatory effects, supported by experimental data and detailed protocols.

Structure-Activity Relationship Overview

The biological activity of imidazole derivatives is intricately linked to the nature and position of substituents on the imidazole ring. Structure-activity relationship (SAR) studies have revealed key insights:

  • Anticancer Activity: Substitutions at the N-1, C-2, and C-4/C-5 positions of the imidazole ring play a crucial role in cytotoxic activity. Electron-withdrawing groups on a phenyl ring substituted at the C-2 position have been shown to enhance anticancer potency.[1] For instance, some studies have indicated that the presence of a 3,4,5-trimethoxyphenyl group is beneficial for tubulin polymerization inhibitory activity, a key mechanism for anticancer action.[2]

  • Antimicrobial Activity: The antimicrobial spectrum and potency of imidazole derivatives are highly dependent on the lipophilicity and electronic properties of the substituents. The introduction of halogen atoms or other electron-withdrawing groups can significantly enhance antibacterial and antifungal activities.[1] N-alkylation of the imidazole ring has also been explored to modulate antimicrobial efficacy.

  • Anti-inflammatory Activity: The anti-inflammatory effects of substituted imidazoles are often attributed to their ability to inhibit inflammatory mediators. SAR studies have shown that substitutions on the phenyl rings attached to the imidazole core can influence the inhibition of enzymes like cyclooxygenase (COX). For example, tri-substituted imidazoles have been found to exhibit better anti-inflammatory activity compared to their di-substituted counterparts.[3]

Comparative Biological Activity Data

The following tables summarize the in vitro biological activity of selected substituted imidazole derivatives against various cancer cell lines and microbial strains. This quantitative data allows for a direct comparison of the efficacy of different substitution patterns.

Table 1: Anticancer Activity of Substituted Imidazole Derivatives
Compound IDCore StructureSubstituentsCell LineIC50 (µM)Reference
1a 1,2,4,5-Tetrasubstituted ImidazoleR1=Isobutyl, R2=3-(cyclopentyloxy)-4-methoxyphenyl, R4,R5=dipyridylA549 (Lung)0.84[4]
1b 2-Aryl ImidazoleN-1 aromatic ringHCT-15 (Colon)0.08-1.0[2]
1c Imidazo[2,1-b][5][6][7]thiadiazoleR=NO2MCF-7 (Breast)35.81[8]
1d Imidazo[2,1-b][5][6][7]thiadiazoleR=ClMCF-7 (Breast)52.62[8]
1e Imidazo[2,1-b][5][6][7]thiadiazoleR=CH3MCF-7 (Breast)61.74[8]
1f 2,4,5-triphenyl-1H-imidazole derivative4-hydroxyphenyl at C-2Ehrlich Ascites Carcinoma-[9]

IC50: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Substituted Imidazole Derivatives
Compound IDCore StructureSubstituentsMicroorganismMIC (µg/mL)Reference
2a N-substituted ImidazoleR = CyclohexylStaphylococcus aureus>100[10][11]
2b N-substituted ImidazoleR = CyclohexylBacillus subtilis100[10][11]
2c N-substituted ImidazoleR = CyclohexylEscherichia coli>100[10][11]
2d N-substituted ImidazoleR = CyclohexylPseudomonas aeruginosa>100[10][11]
2e Imidazole DerivativeHL1Staphylococcus aureus625[6]
2f Imidazole DerivativeHL2Staphylococcus aureus625[6]
2g Imidazole DerivativeHL1MRSA1250[6]
2h Imidazole DerivativeHL2MRSA625[6]

MIC: Minimum Inhibitory Concentration.

Table 3: Anti-inflammatory Activity of Substituted Imidazole Derivatives
Compound IDCore StructureSubstituentsAssayInhibition (%)Reference
3a 2,4-disubstituted-1H-imidazole2-(4-nitrophenyl)-4-(4-methoxyphenyl)Carrageenan-induced paw edema58.02[3]
3b 1,2,4-trisubstituted-1H-imidazole2,4-di-(4-methoxyphenyl)-1-phenylCarrageenan-induced paw edema56.17[3]
3c Benzimidazole derivative2-cyclohexylamino-1(4-methoxyphenyl)Carrageenan-induced rat paw oedema53.2[12]
3d Benzimidazole derivative5-substituted-1-(phenylsulfonyl)-2-methyl with para amino groupCarrageenan-induced paw oedema39.7[12]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the independent verification and replication of these findings.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Substituted imidazole compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[13]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Substituted imidazole compounds

  • Standard antimicrobial agents (positive controls)

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a specific density (e.g., 5 x 10^5 CFU/mL).[13]

  • Inoculation: Inoculate each well with the microbial suspension.[13]

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[14]

Materials:

  • Rats or mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds (substituted imidazoles)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Dosing: Administer the test compounds and the standard drug to the animals (e.g., orally) at a specific time before inducing inflammation.[15]

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of the animals.[7][14] The contralateral paw is injected with saline as a control.[14]

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection.[7][15]

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.[15]

Visualizing Molecular Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway Inhibition by Substituted Imidazoles

Several substituted imidazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and represents a key target for therapeutic intervention.[16][17][18][19]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Imidazole Substituted Imidazole Imidazole->PI3K inhibits Imidazole->Akt inhibits Imidazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted imidazole derivatives.

Generalized Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activity of newly synthesized substituted imidazole compounds.

Experimental_Workflow Start Synthesis of Substituted Imidazoles Screening Primary Screening Start->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., Paw Edema) Screening->AntiInflammatory Hit Hit Identification Anticancer->Hit Antimicrobial->Hit AntiInflammatory->Hit Lead Lead Optimization (SAR Studies) Hit->Lead End Preclinical Development Lead->End

Caption: A generalized workflow for screening the biological activity of substituted imidazoles.

References

A Comparative Guide to Analytical Methods for Imidazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of imidazole and its derivatives is paramount in pharmaceutical development and quality control. This guide provides an objective comparison of various analytical techniques for imidazole quantification, supported by experimental data and detailed methodologies. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for imidazole quantification is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of validated methods for imidazole and related compounds.

ParameterHPLC-UVGC-MSLC-MS/MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by mass-to-charge ratio of precursor and product ions.Measurement of light absorption by the analyte.
Linearity (r²) >0.999[1]>0.99[2]>0.99[3]>0.99
Limit of Detection (LOD) 0.13 - 0.41 µg/mL (for various imidazoles)[1][4]0.0553–0.8914 μg/mL[2]1 - 25 nM[5]~1-5 µg/mL (estimated for derivatives)[6]
Limit of Quantification (LOQ) 14.3 - 16.5 µg/mL (for albendazole/levamisole)[1]0.2370–1.9373 μg/mL[2]1 - 50 nM[5]~5-20 µg/mL (estimated for derivatives)[6]
Precision (%RSD) < 2%[1]< 15%[2]Intra-day: <2%, Inter-day: <3%[3]< 2%
Accuracy (% Recovery) 98.0% - 102.0%[1]58.84% - 160.99% (spiked recoveries)[2]60–120%[3]98% - 102%
Selectivity Good, potential for interference from co-eluting compounds.[1]High, especially with MS detection.[2]Very high, due to MRM mode.[7]Low, susceptible to interference from other UV-absorbing compounds.
Sample Throughput Moderate to High[1]Moderate[1]High[1]High
Derivatization Not typically required.Often required to increase volatility.[8]Not typically required.May be required for colorimetric reaction.[6]

Experimental Workflows and Logical Relationships

The following diagrams illustrate a generalized workflow for analytical method validation and the logical relationship in selecting a suitable technique for imidazole quantification.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Documentation define_objective Define Analytical Objective select_method Select Appropriate Method define_objective->select_method define_validation_parameters Define Validation Parameters & Acceptance Criteria select_method->define_validation_parameters prepare_standards_samples Prepare Standards & Samples define_validation_parameters->prepare_standards_samples perform_analysis Perform Analysis prepare_standards_samples->perform_analysis collect_data Collect Data perform_analysis->collect_data evaluate_data Evaluate Data vs. Acceptance Criteria collect_data->evaluate_data document_results Document Results in Validation Report evaluate_data->document_results

A generalized workflow for analytical method validation.

method_selection_logic cluster_criteria Key Decision Criteria cluster_methods Analytical Methods start Start: Need to Quantify Imidazole sensitivity_selectivity High Sensitivity & Selectivity Required? start->sensitivity_selectivity matrix_complexity Complex Sample Matrix? sensitivity_selectivity->matrix_complexity No lc_ms_ms LC-MS/MS sensitivity_selectivity->lc_ms_ms Yes volatility Is the Analyte Volatile or Can it be Derivatized? instrument_availability Routine QC vs. Research? Instrument Availability volatility->instrument_availability No gc_ms GC-MS volatility->gc_ms Yes matrix_complexity->volatility No matrix_complexity->lc_ms_ms Yes hplc_uv HPLC-UV instrument_availability->hplc_uv Routine QC uv_vis UV-Vis Spectrophotometry instrument_availability->uv_vis Simple Screening

Decision tree for selecting an analytical method for imidazole quantification.

Experimental Protocols

Below are representative experimental protocols for the quantification of imidazole and its derivatives. These can be adapted based on the specific compound and sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of imidazole in bulk and pharmaceutical dosage forms.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and 0.025 M KH2PO4 (70:30, v/v), with the pH adjusted to 3.20 using ortho-phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 300 nm.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Quantification:

    • Prepare a series of standard solutions of imidazole in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of imidazole in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile or semi-volatile imidazole compounds, often requiring a derivatization step.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Derivatization:

    • To a dried sample extract, add acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate to derivatize the imidazole compounds.[2]

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 60°C, ramped to 280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Sample Preparation:

    • Extract the imidazole from the sample matrix using a suitable solvent.

    • Perform a clean-up step if necessary (e.g., Solid-Phase Extraction).

    • Evaporate the solvent and proceed with derivatization.

  • Quantification:

    • Prepare derivatized standards of imidazole.

    • Construct a calibration curve based on the peak area of a specific ion fragment versus concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification of imidazole derivatives, especially in complex matrices.[3]

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • LC Conditions:

    • Column: A reversed-phase column such as a C18.[3]

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3]

    • Gradient Elution: A gradient program is typically used to separate the analytes.

  • MS/MS Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

  • Sample Preparation:

    • For biological fluids like plasma, protein precipitation with acetonitrile is a common first step.[9]

    • For environmental samples, Solid-Phase Extraction (SPE) may be necessary for sample clean-up and concentration.[7]

  • Quantification:

    • An internal standard (preferably an isotopically labeled version of the analyte) is added to all samples and standards.

    • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

UV-Visible Spectrophotometry

This method can be a simple and rapid approach for the quantification of imidazole derivatives that form a colored complex with a specific reagent.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Method Principle: Based on the reaction of a reduced nitro-imidazole derivative with a chromogenic agent to form a colored product that can be measured spectrophotometrically.[6]

  • Reagents: A chromogenic agent (e.g., p-dimethylaminobenzaldehyde or Bratton-Marshall reagent) and a reducing agent (e.g., zinc dust in acidic medium).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent.

    • If necessary, perform a reduction step to convert the nitro group to an amino group.

    • Add the chromogenic reagent and allow time for the color to develop.

  • Quantification:

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax).

    • Prepare a calibration curve using standard solutions of the imidazole derivative treated in the same manner.

    • Determine the concentration of the analyte in the sample from the calibration curve.

References

Navigating the Selectivity Landscape: A Comparative Guide to 2-Methyl-4-phenyl-1H-imidazole Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Cross-Reactivity Studies

Cross-reactivity, or the ability of a drug candidate to bind to unintended targets, is a major contributor to adverse drug reactions and can limit the therapeutic window of a compound. For molecules like 2-Methyl-4-phenyl-1H-imidazole, which contains a substituted imidazole ring—a common scaffold in medicinal chemistry—the potential for off-target binding necessitates a thorough selectivity assessment. Proactively identifying and characterizing these interactions is a critical step in the drug development pipeline, enabling researchers to mitigate risks and select candidates with the most favorable safety profiles.

Hypothetical Cross-Reactivity Profile of this compound

In the absence of direct experimental data, a hypothetical cross-reactivity profile can be constructed based on the known targets of structurally similar compounds. The imidazole core is a known feature in many biologically active compounds, including inhibitors of various enzymes and receptors.

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical Imidazole-Based Compound

Target ClassSpecific TargetBinding Affinity (IC₅₀/Kᵢ)Fold Selectivity vs. Primary Target
Primary Target Target X 10 nM -
KinasesKinase A> 10,000 nM> 1000-fold
Kinase B500 nM50-fold
GPCRsReceptor Y1,200 nM120-fold
Receptor Z> 10,000 nM> 1000-fold
Ion ChannelsChannel P8,000 nM800-fold
Cytochrome P450CYP3A42,500 nM250-fold

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Experimental Protocols for Assessing Cross-Reactivity

A comprehensive cross-reactivity evaluation involves a tiered approach, beginning with broad screening panels and progressing to more focused functional assays for identified off-targets.

Broad Panel Screening (Binding Assays)
  • Objective: To identify potential off-target interactions across a wide range of protein classes.

  • Methodology:

    • The test compound (this compound) is submitted to a commercial or in-house broad panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • The compound is typically tested at a fixed concentration (e.g., 10 µM) in radioligand binding assays against a panel of hundreds of receptors, ion channels, transporters, and enzymes.

    • Percentage inhibition of radioligand binding is determined. A significant inhibition (typically >50%) flags a potential interaction.

Dose-Response Analysis (Binding and Functional Assays)
  • Objective: To determine the potency of the compound at the identified off-targets.

  • Methodology:

    • For each "hit" from the broad panel screen, a full dose-response curve is generated.

    • Binding Assays: Serial dilutions of the compound are incubated with the target protein and a specific radioligand to determine the IC₅₀ (inhibitory concentration 50%).

    • Functional Assays: The effect of the compound on the functional activity of the target is assessed. The choice of assay depends on the target class:

      • GPCRs: Calcium flux assays, cAMP assays.

      • Kinases: In vitro kinase activity assays (e.g., ADP-Glo).

      • Ion Channels: Patch-clamp electrophysiology.

    • The EC₅₀ (effective concentration 50%) or IC₅₀ is calculated from the dose-response curves.

Cellular and In Vivo Confirmation
  • Objective: To validate off-target effects in a more physiologically relevant system.

  • Methodology:

    • Cell-based Assays: The effect of the compound is tested in cell lines endogenously or recombinantly expressing the off-target protein.

    • In Vivo Studies: If a significant off-target effect is confirmed in vitro, animal models may be used to assess the physiological consequences of this interaction.

Visualizing the Path to Selectivity

To better understand the workflow and potential biological implications of cross-reactivity, the following diagrams illustrate a typical screening cascade and a representative signaling pathway that could be inadvertently modulated.

experimental_workflow cluster_screening Phase 1: Broad Screening cluster_validation Phase 2: Dose-Response & Functional Validation cluster_confirmation Phase 3: In Vitro & In Vivo Confirmation cluster_decision Decision Point start Test Compound (this compound) panel Broad Panel Screening (>400 Targets, 10 µM) start->panel hits Identification of 'Hits' (>50% Inhibition) panel->hits dose_response Dose-Response Curves (IC50/EC50 Determination) hits->dose_response functional_assays Functional Assays (e.g., Calcium Flux, Kinase Activity) dose_response->functional_assays cellular Cell-Based Assays functional_assays->cellular invivo In Vivo Models cellular->invivo decision Go/No-Go Decision invivo->decision signaling_pathway cluster_pathway Hypothetical Off-Target Kinase Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (Off-Target) ligand->receptor ras Ras receptor->ras compound This compound (Potential Inhibitor) compound->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

A Comparative Efficacy Analysis of Imidazole-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of prominent imidazole-based antifungal agents. By presenting supporting experimental data from in vitro and in vivo studies, this document aims to be a valuable resource for professionals engaged in antifungal research and development.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Imidazole antifungal agents exert their effect by disrupting the integrity of the fungal cell membrane.[1] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.[2][3] This enzyme is critical in the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][5] The inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth or leading to cell death.[4][6]

Ergosterol Biosynthesis Pathway and Imidazole Inhibition cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition Mechanism cluster_consequences Cellular Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase (ERG9) Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Squalene Epoxidase (ERG1) Lanosterol Lanosterol Squalene Epoxide->Lanosterol Lanosterol Synthase (ERG7) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (ERG11/CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Imidazole Imidazole Lanosterol 14-alpha-demethylase\n(ERG11/CYP51) Lanosterol 14-alpha-demethylase (ERG11/CYP51) Imidazole->Lanosterol 14-alpha-demethylase\n(ERG11/CYP51) Inhibits Ergosterol Depletion Ergosterol Depletion Toxic Sterol Accumulation Toxic Sterol Accumulation Disrupted Membrane Integrity Disrupted Membrane Integrity Ergosterol Depletion->Disrupted Membrane Integrity Toxic Sterol Accumulation->Disrupted Membrane Integrity Fungal Cell Death/Growth Inhibition Fungal Cell Death/Growth Inhibition Disrupted Membrane Integrity->Fungal Cell Death/Growth Inhibition

Caption: Inhibition of Lanosterol 14-alpha-demethylase by Imidazoles in the Ergosterol Biosynthesis Pathway.

In Vitro Efficacy Comparison

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following tables summarize the comparative in vitro activities of common imidazole derivatives against key fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Imidazole Antifungals

Fungal SpeciesClotrimazoleMiconazoleKetoconazoleEconazoleReference(s)
Candida albicans0.06 - >1000.016 - 160.01 - 160.016 - 16[7][8][9][10]
Candida glabrata0.12 - 41 - 4-0.5 - 8[8]
Candida krusei0.12 - 41 - 4-0.5 - 8[8]
Candida tropicalis0.12 - 41 - 4-0.5 - 8[8]
Candida parapsilosis0.12 - 41 - 4-0.5 - 8[8]
Trichophyton rubrum-0.032 - 0.50.006 - 5.68-[11][12][13]
Trichophyton mentagrophytes--<0.006 - 5.68-[13]
Microsporum canis--≤0.006 - 0.04-[14]

Table 2: Zone of Inhibition in mm of Imidazole Antifungals

Fungal SpeciesClotrimazoleMiconazoleReference(s)
Microsporum canis21 - 4016 - 22[15]

In Vivo and Clinical Efficacy

In vivo studies in animal models and clinical trials in humans provide crucial data on the therapeutic potential of antifungal agents.

A study on dermatophytosis in guinea pigs infected with Trichophyton mentagrophytes showed that animals treated with clotrimazole alone were negative on culture after four treatments.[16] In a comparative study of topical imidazoles for dermatophytosis, miconazole showed a cure rate of 97.7%, while econazole and clotrimazole had cure rates of 93.3% and 92.8%, respectively.[17] Another comparative study in superficial mycosis found that in dermatophytosis, miconazole had a more accelerated response (75% cleared in 6 weeks) compared to clotrimazole (56%).[18] For candidiasis, both were 80-85% effective, though clotrimazole showed a slightly earlier response.[18] In pityriasis versicolor, miconazole was 99.6% effective compared to 86.7% for clotrimazole.[18] An observational study on dermatophytoses suggested that topical clotrimazole cream 1% offered faster and better relief of symptoms than topical miconazole gel 2%.[19][20]

Experimental Protocols

Standardized methodologies are essential for the reproducible assessment of antifungal efficacy. Below are summaries of key experimental protocols.

Broth Microdilution Method for MIC Determination (Based on CLSI M27 and EUCAST E.DEF 7.3.2)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[21][22][23][24]

  • Preparation of Antifungal Agents: Stock solutions of the imidazole derivatives are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: Fungal isolates are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, for 18-48 hours.[22] A suspension of the fungal colonies is prepared in sterile saline or distilled water and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[9] This suspension is then further diluted in the test medium to achieve the final inoculum concentration.

  • Test Procedure: The antifungal agents are serially diluted in a 96-well microtiter plate containing RPMI 1640 medium buffered with MOPS.[21][22] Each well is then inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 24-48 hours.[9][22]

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the growth control well.[12]

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Stock Solutions D Serial Dilution of Antifungals in 96-well Plate A->D B Culture Fungal Isolates C Prepare Fungal Inoculum (0.5 McFarland) B->C E Inoculate Wells with Fungal Suspension C->E D->E F Incubate at 35-37°C for 24-48h E->F G Read Plates and Determine MIC F->G

Caption: Experimental workflow for the Broth Microdilution Method.

Kirby-Bauer Disk Diffusion Method for Zone of Inhibition

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of fungi to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antifungal agent.[25][26][27]

  • Preparation of Agar Plate: A Mueller-Hinton agar plate is prepared.[27] The agar should have a pH between 7.2 and 7.4.[28]

  • Inoculum Preparation: A fungal suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.[25]

  • Inoculation of Agar Plate: A sterile swab is dipped into the inoculum, and the excess fluid is removed. The swab is then used to evenly streak the entire surface of the agar plate to ensure a confluent lawn of growth.[25][26] The plate is allowed to dry for 3-5 minutes.[26]

  • Placement of Antifungal Disks: Paper disks impregnated with a standard concentration of the imidazole antifungal are placed on the agar surface using sterile forceps.[25] The disks are gently pressed to ensure complete contact with the agar.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours or longer, depending on the fungus.[25][27]

  • Measurement and Interpretation: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters.[27]

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Mueller-Hinton Agar Plate C Inoculate Agar Plate with Fungal Suspension A->C B Prepare Fungal Inoculum (0.5 McFarland) B->C D Place Antifungal Disks on Agar Surface C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F

Caption: Experimental workflow for the Kirby-Bauer Disk Diffusion Method.

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of 2-Phenyl and 4-Phenyl Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, phenyl-substituted imidazoles stand out as versatile scaffolds. Their utility stems from a unique combination of aromaticity, hydrogen bonding capabilities, and coordination properties. Among the simplest isomers, 2-phenylimidazole (2-PhI) and 4-phenylimidazole (4-PhI) present a compelling case for a detailed spectroscopic comparison. Though sharing the same molecular formula (C₉H₈N₂), the positional difference of the phenyl group on the imidazole ring gives rise to distinct electronic and steric environments, which are readily distinguishable through various spectroscopic techniques. This guide provides a comprehensive, data-driven comparison of these two isomers, offering researchers, scientists, and drug development professionals a foundational understanding of their spectroscopic signatures.

Structural and Spectroscopic Data Summary

The key to differentiating 2-PhI and 4-PhI lies in the careful analysis of their spectroscopic data. The following tables summarize the critical quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH2H4H5Phenyl ProtonsNHSolvent
2-Phenylimidazole -7.10 (s)7.10 (s)7.80-7.90 (m, 2H), 7.30-7.45 (m, 3H)12.5 (br s)DMSO-d₆
4-Phenylimidazole 7.70 (s)-7.15 (s)7.65-7.75 (d, 2H), 7.30-7.40 (t, 2H), 7.15-7.25 (t, 1H)12.2 (br s)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC2C4C5Phenyl C1'Phenyl C2'/C6'Phenyl C3'/C5'Phenyl C4'Solvent
2-Phenylimidazole 145.8121.5121.5130.5125.5128.8128.0DMSO-d₆
4-Phenylimidazole 135.2134.8115.3135.0125.0128.8126.5DMSO-d₆
Note: Due to fast tautomerization, the signals for the imidazole ring carbons in 2-phenylimidazole can sometimes be broad or difficult to detect in solution-state NMR[1].

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C=N StretchC=C Stretch (Aromatic)
2-Phenylimidazole 3150-2800 (broad)3100-3000~1610~1485, 1450
4-Phenylimidazole 3200-2700 (broad)3150-3050~1600~1490, 1460

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
2-Phenylimidazole 269Methanol[2]
4-Phenylimidazole ~260Dichloromethane[3][4]

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Major Fragmentation Peaks (m/z)
2-Phenylimidazole 144117, 90
4-Phenylimidazole 144117, 90

Visualizing the Isomers and a Typical Workflow

To better understand the structural differences and the general process of spectroscopic analysis, the following diagrams are provided.

Structural_Isomers cluster_2_phenyl 2-Phenylimidazole cluster_4_phenyl 4-Phenylimidazole 2-PhI 4-PhI Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison synthesis Synthesis of Phenylimidazole Isomers purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms data_proc Data Processing and Analysis nmr->data_proc ir->data_proc uv_vis->data_proc ms->data_proc comparison Comparative Analysis of Spectra data_proc->comparison structure_elucidation Structural Elucidation and Confirmation comparison->structure_elucidation

References

In Vitro Antitumor Activity of Diarylimidazole-2-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of synthetic compounds. Among these, diarylimidazole-2-ones have emerged as a promising class of molecules with potent in vitro antitumor activity. This guide provides an objective comparison of the performance of diarylimidazole-2-ones with other alternatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Data Presentation: Comparative Cytotoxicity

The in vitro antitumor activity of a series of 1,4-diarylimidazole-2-one analogs was extensively evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. The data, presented as GI50 values (concentration required to inhibit cell growth by 50%), reveal the potent and selective nature of these compounds. A selection of this data is summarized below, with a particular focus on compounds exhibiting significant activity. For comparison, the activity of established chemotherapeutic agents, Doxorubicin and Cisplatin, against some common cancer cell lines is also included.

Compound/DrugCancer Cell LineGI50 (µM)Cancer Type
Diarylimidazole-2-one Analog (1) Leukemia (CCRF-CEM) 0.03 Leukemia
Leukemia (K-562) 0.04 Leukemia
Leukemia (MOLT-4) 0.02 Leukemia
Leukemia (SR) 0.03 Leukemia
NSCLC (NCI-H460) 0.25 Non-Small Cell Lung
Colon (HT29) 0.31 Colon
Melanoma (UACC-62) 0.18 Melanoma
Diarylimidazole-2-one Analog (2) Leukemia (CCRF-CEM) 0.05 Leukemia
Leukemia (K-562) 0.06 Leukemia
NSCLC (NCI-H460) 0.45 Non-Small Cell Lung
Colon (HT29) 0.52 Colon
Doxorubicin MCF-7 (Breast) 0.04 - 0.5 Breast
A549 (Lung) 0.1 - 1.0 Lung
Cisplatin A549 (Lung) 1.0 - 10.0 Lung
HeLa (Cervical) 0.5 - 5.0 Cervical

Table 1: Comparative in vitro cytotoxicity (GI50/IC50) of diarylimidazole-2-ones and standard chemotherapeutic agents. Data for diarylimidazole-2-one analogs are from the NCI-60 screen of compounds synthesized by Congiu et al.[1]. Data for Doxorubicin and Cisplatin are representative ranges from various studies.

Experimental Protocols

The evaluation of the in vitro antitumor activity of diarylimidazole-2-ones involves a series of well-established experimental protocols to assess cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the diarylimidazole-2-one compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specific duration, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the DNA histogram.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Visualizations: Mechanisms of Action and Experimental Workflow

To illustrate the logical flow of the experimental process and the proposed molecular mechanisms of diarylimidazole-2-ones, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Antitumor Activity Assessment cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Diarylimidazole-2-one Analogs cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay MTT Assay for Cytotoxicity (GI50/IC50) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis tubulin Tubulin Polymerization Assay apoptosis->tubulin western_blot Western Blot for Signaling Proteins tubulin->western_blot

Caption: Experimental workflow for evaluating the in vitro antitumor activity of diarylimidazole-2-ones.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Effects cluster_signaling Potential Signaling Pathway Modulation drug Diarylimidazole-2-one tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Inhibition pi3k_akt PI3K/Akt Pathway drug->pi3k_akt Potential Inhibition? mapk MAPK Pathway (JNK, p38) drug->mapk Potential Modulation? microtubule Microtubule Destabilization tubulin->microtubule g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis cell_survival Decreased Cell Survival & Proliferation pi3k_akt->cell_survival mapk->apoptosis mapk->cell_survival

Caption: Proposed mechanism of action for the antitumor activity of diarylimidazole-2-ones.

Discussion of Mechanism of Action

Diarylimidazole-2-ones exert their antitumor effects through a multi-faceted mechanism, primarily by disrupting the cellular cytoskeleton and potentially modulating key signaling pathways.

Inhibition of Tubulin Polymerization: A significant body of evidence suggests that many diaryl-substituted heterocyclic compounds, including those with an imidazole core, function as antimitotic agents by inhibiting tubulin polymerization. These compounds often bind to the colchicine binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division.

Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often characterized by the activation of caspases and DNA fragmentation.

Modulation of Signaling Pathways: While the direct effects of diarylimidazole-2-ones on specific signaling pathways are still under investigation, related imidazole-containing compounds have been shown to modulate the PI3K/Akt and MAPK (mitogen-activated protein kinase) pathways. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to decreased cancer cell viability. The MAPK pathways, including the JNK and p38 cascades, are involved in cellular responses to stress and can also influence apoptosis. The potential for diarylimidazole-2-ones to interact with these pathways represents an exciting avenue for further research and could contribute to their overall antitumor efficacy.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 2-Methyl-4-phenyl-1H-imidazole with appropriate care. Based on data for similar imidazole compounds, it should be treated as a hazardous substance.

Key Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.

  • Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and acid anhydrides to prevent hazardous reactions.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as hazardous waste and must not be disposed of in regular trash or down the drain.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated and compatible hazardous waste container.

    • The container must be made of a material that will not react with the chemical, be in good condition, and have a secure, sealable lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[1][2]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so, following an approved protocol.

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure:

    • Alert others in the vicinity and evacuate the immediate area of the spill.

    • If the spill is large or involves volatile materials, evacuate the entire lab and notify your supervisor and EHS.

  • Assess the Spill:

    • From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

  • Cleanup (for small, manageable spills):

    • Don the appropriate PPE as described above.

    • For solid spills, gently cover the material with an inert absorbent material, such as sand or vermiculite, to prevent it from becoming airborne.[3]

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, use absorbent pads or other suitable absorbent materials to contain and clean up the spill.

    • Decontaminate the spill area with a suitable solvent or detergent solution, and collect the decontamination materials as hazardous waste.

  • Disposal of Cleanup Materials:

    • All materials used for spill cleanup (absorbents, PPE, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.

Summary of Safety and Disposal Information

AspectGuideline
Chemical State Solid (presumed)
Hazard Class Hazardous Waste (presumed based on similar compounds)
Primary Hazards Potential for skin and eye irritation; harmful if swallowed or inhaled.
PPE Chemical-resistant gloves, safety goggles, lab coat.
Handling Area Well-ventilated area or chemical fume hood.
Storage Sealed, labeled, compatible container in a designated satellite accumulation area.
Disposal Method Via a licensed hazardous waste disposal service.
Spill Cleanup Use inert absorbent for solids; absorbent pads for liquids. Treat all cleanup materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the standard workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal A Generate this compound Waste B Place in a Designated, Labeled, and Sealed Hazardous Waste Container A->B C Store in a Secure Satellite Accumulation Area B->C D Segregate from Incompatible Materials C->D E Contact Environmental Health & Safety (EHS) or a Licensed Contractor D->E F Arrange for Waste Pickup E->F G Proper Disposal at an Approved Facility F->G

Standard Disposal Workflow

Spill Response Logic

This diagram outlines the decision-making process in the event of a chemical spill.

Spill Spill of this compound Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Is the spill small and manageable? Assess->SmallSpill Cleanup Follow Spill Cleanup Procedure with Proper PPE SmallSpill->Cleanup Yes Evacuate Evacuate Area and Notify EHS/Supervisor SmallSpill->Evacuate No DisposeCleanup Dispose of Cleanup Materials as Hazardous Waste Cleanup->DisposeCleanup

Spill Response Decision Flow

References

Personal protective equipment for handling 2-Methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling 2-Methyl-4-phenyl-1H-imidazole (CAS No. 13739-48-5). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Hazard Information

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE and key hazard information for this compound.

PPE / HazardSpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for splash hazards.[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1]
Respiratory Protection Use a NIOSH-approved respirator if exposure limits are exceeded, or irritation is experienced. A full-face respirator may be required in situations with high potential for dust or vapor generation.[1]
Primary Hazards Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[2]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep container tightly closed.[2][3]

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps for the safe handling of this compound from receipt to disposal to minimize risk and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure an emergency eyewash station and safety shower are readily accessible.[4]

  • Work within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid the formation of dust and aerosols.[1][3][5]

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Use non-sparking tools to prevent ignition.[1]

  • Wash hands thoroughly after handling.

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill and prevent it from entering drains.[1]

  • Sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[3][4]

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][3]

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][5]

Disposal Plan

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials in a suitable, tightly sealed, and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste through an approved waste disposal plant. Do not allow the chemical to enter drains or the environment.[1][7]

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Verify fume hood certification prep2 Inspect PPE for integrity prep1->prep2 prep3 Locate emergency shower and eyewash prep2->prep3 handle1 Don appropriate PPE prep3->handle1 handle2 Weigh/handle solid in fume hood handle1->handle2 handle3 Use non-sparking tools handle2->handle3 emergency1 Spill: Evacuate, contain, and clean up handle2->emergency1 emergency2 Exposure: Administer first aid handle2->emergency2 clean1 Decontaminate work area handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste via approved channels clean2->clean3 emergency3 Seek immediate medical attention emergency1->emergency3 emergency2->emergency3

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.